(1R,2R)-2-(Cyclopropylamino)cyclohexanol
Description
Properties
IUPAC Name |
(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAMNVUJMQGNK-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573155 | |
| Record name | (1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189362-43-4, 189362-39-8 | |
| Record name | (1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-2-(Cyclopropylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral amino alcohol of interest in medicinal chemistry and drug development. Its stereospecific configuration and the presence of both a secondary amine and a hydroxyl group make it a versatile scaffold for the synthesis of novel compounds. This technical guide provides a summary of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and a prospective look into its potential biological activities based on structurally related molecules.
Physicochemical Properties
| Property | Value | Method |
| Molecular Formula | C₉H₁₇NO | - |
| Molecular Weight | 155.24 g/mol | - |
| CAS Number | 189362-43-4 | - |
| Melting Point | Not available | See Protocol 2.1 |
| Boiling Point | Not available | See Protocol 2.2 |
| Solubility | Not available | See Protocol 2.3 |
| pKa (amine) | Not available | See Protocol 2.4 |
| logP | Not available | See Protocol 2.5 |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the core physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Melting Point Method [1][2][3][4][5]
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[2]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[4]
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property.
Methodology: Thiele Tube Method [6][7][8]
-
Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Procedure:
-
The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[6][7]
-
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its formulation and delivery.
Methodology: Visual "Shake-Flask" Method [9][10][11][12]
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 3, 7.4, 9), ethanol, and n-octanol.
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 1 mg) is placed into a vial.
-
A known volume of the selected solvent (e.g., 1 mL) is added.
-
The vial is sealed and agitated (e.g., on a vortex mixer or shaker) at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The mixture is then visually inspected for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration. The experiment can be repeated with increasing concentrations until the saturation point is reached.
-
pKa Determination
The acid dissociation constant (pKa) of the cyclopropylamino group is a key parameter influencing the compound's ionization state at different physiological pH values.
Methodology: Potentiometric Titration [13][14][15]
-
Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).
-
Apparatus: A calibrated pH meter with a combination pH electrode and an automated titrator or a manual burette.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
logP Determination
The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method with HPLC Quantification [16][17][18]
-
Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Partitioning:
-
A known amount of this compound is dissolved in the aqueous phase.
-
An equal volume of the saturated n-octanol is added.
-
The mixture is gently agitated for a sufficient time to allow for equilibrium to be established (e.g., 1-2 hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Quantification:
-
A sample is carefully taken from both the aqueous and the n-octanol phases.
-
The concentration of the compound in each phase is determined using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or MS).
-
-
Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)
Synthesis Workflow
While a specific synthesis protocol for this compound was not found in the reviewed literature, a plausible synthetic route can be conceptualized based on established chemical transformations. A potential approach involves the reductive amination of cyclohexanone.
Caption: Hypothetical synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently published. However, the structurally related moiety, (1R,2R)-2-hydroxycyclohexyl]amino, is a key component of ASP0965, a potent and orally active inhibitor of the NLRP3 inflammasome.[19]
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Given the structural similarity, it is plausible that this compound could serve as a valuable building block for the synthesis of novel NLRP3 inflammasome inhibitors or other modulators of inflammatory pathways.
Caption: Potential inhibition of the NLRP3 inflammasome pathway.
Conclusion
This compound represents a promising chemical entity for the development of novel therapeutics, particularly in the area of inflammatory diseases. While experimental data on its physicochemical properties are lacking, this guide provides a framework of established methodologies for their determination. The synthesis of this compound is feasible through standard organic chemistry techniques, and its structural relationship to known bioactive molecules suggests a high potential for its utility in drug discovery programs. Further research is warranted to fully characterize this compound and explore its therapeutic applications.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 11. researchgate.net [researchgate.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. uregina.scholaris.ca [uregina.scholaris.ca]
- 14. mdpi.com [mdpi.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. agilent.com [agilent.com]
- 19. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (1R,2R)-2-(Cyclopropylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral amino alcohol, (1R,2R)-2-(Cyclopropylamino)cyclohexanol. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to its stereochemically defined structure, incorporating both a hydroxyl and a secondary cyclopropylamine functional group on a cyclohexane scaffold. This document outlines a probable synthetic route, detailed hypothetical experimental protocols, and expected characterization data. The information is presented to be a practical resource for researchers in organic synthesis and pharmaceutical development.
Introduction
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and are widely used as chiral auxiliaries and ligands in asymmetric synthesis. The specific stereoisomer, this compound, is of particular interest due to the presence of the cyclopropyl group, a common moiety in pharmaceuticals that can enhance metabolic stability and binding affinity. This guide details a feasible synthetic pathway and the analytical characterization of this target compound.
Synthesis
A highly efficient and likely method for the synthesis of this compound is the reductive amination of cyclopropanone with the chiral starting material, (1R,2R)-2-aminocyclohexanol. This two-step, one-pot reaction involves the formation of an intermediate imine/enamine followed by its reduction to the desired secondary amine.
Proposed Synthetic Pathway
The proposed synthesis proceeds via the reaction of (1R,2R)-2-aminocyclohexanol with cyclopropanone to form a hemiaminal intermediate, which then dehydrates to the corresponding imine. The in-situ reduction of this imine, typically with a hydride-based reducing agent, yields the final product, this compound.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Reductive Amination
Materials:
-
(1R,2R)-2-Aminocyclohexanol
-
Cyclopropanone (or its ethyl hemiacetal precursor)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in methanol.
-
Addition of Ketone: To the stirred solution, add cyclopropanone (1.1 eq) dropwise at room temperature. If using cyclopropanone ethyl hemiacetal, a mild acidic catalyst (e.g., a catalytic amount of acetic acid) may be required to facilitate imine formation.
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt. To form the HCl salt, dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.
Characterization Data
The following table summarizes the expected physical and spectral data for the starting material and the final product.
| Property | (1R,2R)-2-Aminocyclohexanol (Starting Material)[1] | This compound (Product - Predicted) |
| Molecular Formula | C₆H₁₃NO | C₉H₁₇NO |
| Molecular Weight | 115.17 g/mol | 155.25 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid or viscous oil |
| Melting Point | Not readily available | To be determined experimentally |
| Optical Rotation [α]D | To be determined experimentally | To be determined experimentally |
Spectroscopic Data
The structural confirmation of this compound would be achieved through a combination of NMR, IR, and mass spectrometry.
| Spectroscopic Data | Expected Characteristics for this compound |
| ¹H NMR | Cyclohexane Protons: Complex multiplets between 1.0-2.2 ppm. CH-OH & CH-NH: Multiplets around 2.5-3.5 ppm. Cyclopropyl Protons: Multiplets in the upfield region, typically 0.2-0.8 ppm. NH & OH Protons: Broad singlets, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Cyclohexane Carbons: Peaks in the range of 20-40 ppm. CH-OH & CH-NH: Peaks in the range of 50-70 ppm. Cyclopropyl Carbons: Peaks in the upfield region, typically 0-15 ppm. |
| IR Spectroscopy | O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch: Moderate peak around 3250-3350 cm⁻¹. C-H Stretch (sp³): Peaks just below 3000 cm⁻¹. C-H Stretch (cyclopropyl): Peaks just above 3000 cm⁻¹. C-N Stretch: Peak around 1100-1200 cm⁻¹. C-O Stretch: Peak around 1050-1150 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z = 155. Major Fragments: Loss of water (M-18), loss of cyclopropyl group (M-41), and other characteristic fragmentation patterns of cyclohexylamines and cyclohexanols. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Detailed experimental workflow from synthesis to characterization.
Conclusion
This technical guide provides a putative, yet chemically sound, pathway for the synthesis of this compound, a compound with significant potential in pharmaceutical research. The outlined reductive amination protocol is a robust and scalable method, and the provided characterization data serves as a benchmark for researchers working on the synthesis and development of this and related molecules. This document is intended to facilitate further research and application of this chiral building block in the design of novel therapeutic agents.
References
Spectroscopic and Experimental Data for (1R,2R)-2-(Cyclopropylamino)cyclohexanol Remains Elusive in Public Domain
A comprehensive search of scientific literature and patent databases has revealed a significant gap in the publicly available information regarding the spectroscopic and experimental data for the chemical compound (1R,2R)-2-(Cyclopropylamino)cyclohexanol. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, as well as detailed synthesis protocols, no specific experimental records for this molecule could be retrieved.
This absence of published data prevents the creation of an in-depth technical guide as requested. The core requirements of providing structured quantitative data, detailed experimental methodologies, and visualizations of related pathways or workflows are contingent upon the availability of primary research characterizing this specific compound.
While information on structurally related compounds, such as (1R,2R)-2-aminocyclohexanol and other N-substituted derivatives of cyclohexanol, is accessible, a direct extrapolation of their spectroscopic data to this compound would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.
The synthesis of this compound can be conceptually outlined through established organic chemistry reactions. A plausible synthetic route would involve the reaction of (1R,2R)-2-aminocyclohexanol with a suitable cyclopropylating agent. One common method is the reductive amination of cyclohexene oxide with cyclopropylamine, followed by chiral resolution, or starting from a chiral precursor.
A generalized workflow for a potential synthesis is presented below.
Caption: A potential synthetic route to this compound.
Without experimental data, any presentation of NMR, IR, and MS tables would be purely theoretical and not suitable for a technical guide aimed at researchers and drug development professionals. Similarly, detailed experimental protocols require specific reaction conditions, purification methods, and analytical parameters that are not available in the literature for this compound.
Therefore, until the synthesis and characterization of this compound are reported in a peer-reviewed scientific journal or patent, a comprehensive technical guide on its spectroscopic data cannot be compiled. Researchers interested in this specific molecule would likely need to undertake its synthesis and characterization as a novel compound.
Unveiling the Architecture: A Technical Guide to the Crystal Structure Analysis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines a plausible synthetic route, detailed experimental protocols for crystallization and X-ray diffraction, and presents representative crystallographic data based on closely related structures, in the absence of publicly available data for the title compound.
Core Synthesis and Crystallization
The synthesis of this compound can be efficiently achieved through the N-alkylation of the parent amine, (1R,2R)-2-aminocyclohexanol. A robust method for this transformation is reductive amination, which offers high yields and selectivity.
Experimental Protocols
Synthesis via Reductive Amination:
-
Imine Formation: (1R,2R)-2-Aminocyclohexanol is reacted with cyclopropanone in a suitable solvent such as methanol or dichloromethane at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Reduction: The resulting imine intermediate is then reduced in situ. A mild reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until the imine is fully converted.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization for X-ray Analysis:
High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation technique.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Slow Evaporation: The resulting solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment.
-
Crystal Growth: Crystals are expected to form over a period of several days to weeks as the solvent slowly evaporates.
X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, the following steps are undertaken for structure determination:
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperature (e.g., 100 K), using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Data Presentation: Representative Crystallographic Data
The following table provides representative crystallographic data for a closely related N-alkylated (1R,2R)-2-aminocyclohexanol derivative, which serves as a model for the expected parameters of the title compound.
| Parameter | Representative Value |
| Empirical formula | C₉H₁₉NO |
| Formula weight | 157.25 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 8.512(2) |
| b (Å) | 6.234(1) |
| c (Å) | 9.765(3) |
| β (°) | 108.45(2) |
| Volume (ų) | 491.5(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.062 |
| Absorption coefficient (mm⁻¹) | 0.070 |
| F(000) | 176 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
Visualizing the Process: Experimental Workflow
The logical flow of the experimental procedure, from synthesis to structural analysis, is depicted in the following diagram.
Caption: Experimental workflow from synthesis to structure analysis.
Signaling Pathways
Currently, there is no publicly available information regarding the specific signaling pathways associated with this compound. Elucidation of its biological activity and potential molecular targets would be required to investigate its role in any cellular signaling cascades.
Technical Guide: (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol (CAS Number 189362-43-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific properties and safety of CAS number 189362-43-4 is limited. This guide compiles the available data for the specified compound and closely related analogs. The safety data presented is for a related compound, 2-(cyclopropylamino)cyclohexanol, and should be used as a preliminary reference with caution. Independent verification of all properties is highly recommended.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H17NO | N/A |
| Molecular Weight | 155.24 g/mol | [1] |
| Exact Mass | 155.131014166 g/mol | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Appearance | Not available | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Safety Data
The following safety information is derived from the Safety Data Sheet (SDS) for the related compound 2-(cyclopropylamino)cyclohexanol (CAS 726201-98-5). It should be treated as indicative for handling (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol, but not as a direct substitute for a substance-specific assessment.
Hazard Identification
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Use only with adequate ventilation.[3]
-
Storage: Store in a tightly-closed container when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
Experimental Protocols
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol. Research on related aminocyclohexanol derivatives suggests potential applications in medicinal chemistry, but specific targets and mechanisms of action for this compound have not been publicly documented.
Visualizations
Due to the lack of information on signaling pathways or defined experimental workflows for CAS number 189362-43-4, no diagrams can be generated at this time.
References
Molecular weight and formula of (1R,2R)-2-(Cyclopropylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (1R,2R)-2-(Cyclopropylamino)cyclohexanol. Due to the limited availability of specific experimental data for this exact molecule, this document presents a combination of known data and representative methodologies derived from structurally related compounds. This approach is intended to provide a foundational understanding for researchers working with similar chemical entities.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | [1] |
| Molecular Weight | 155.24 g/mol | [1] |
Representative Experimental Protocol: Synthesis of N-Substituted (1R,2R)-2-Aminocyclohexanol Derivatives
The following is a generalized protocol for the synthesis of N-substituted (1R,2R)-2-aminocyclohexanol derivatives, based on established chemical literature for similar compounds. This protocol is intended to serve as a starting point for the synthesis of this compound.
Objective: To synthesize an N-substituted (1R,2R)-2-aminocyclohexanol derivative via reductive amination.
Materials:
-
(1R,2R)-2-Aminocyclohexanol
-
Cyclopropanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol (1 equivalent) in dichloromethane.
-
Addition of Ketone: To the stirred solution, add cyclopropanone (1.1 equivalents).
-
Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-substituted (1R,2R)-2-aminocyclohexanol derivative.
Hypothetical Biological Activity and Signaling Pathway
Below is a DOT script and the resulting diagram illustrating a simplified, hypothetical signaling pathway that could be influenced by a molecule with analgesic properties.
Caption: Hypothetical Opioid Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted (1R,2R)-2-aminocyclohexanol derivatives.
Caption: General Synthesis and Purification Workflow.
References
Computational Modeling of (1R,2R)-2-(Cyclopropylamino)cyclohexanol Stereochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational and experimental methodologies for elucidating the stereochemistry of (1R,2R)-2-(cyclopropylamino)cyclohexanol. The document details theoretical modeling approaches, including Density Functional Theory (DFT), to predict stable conformations and their associated energies. Furthermore, it outlines established experimental protocols, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which are critical for the empirical determination and validation of the molecule's three-dimensional structure. The potential biological significance, particularly in the context of antimicrobial activity, is also discussed, drawing parallels with structurally related compounds. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and computational biology.
Introduction
The stereochemistry of a molecule is a critical determinant of its biological activity, pharmacokinetic properties, and toxicological profile. For chiral molecules such as this compound, a precise understanding of its three-dimensional arrangement is paramount for its development as a potential therapeutic agent. This molecule incorporates two stereogenic centers on a cyclohexane ring, leading to the possibility of multiple diastereomers and enantiomers, each with a unique spatial orientation of the hydroxyl and cyclopropylamino substituents.
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two chair conformations is a key aspect of its stereochemistry. Generally, substituents prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions.[1] In the case of this compound, both the cyclopropylamino and hydroxyl groups are in a trans configuration. The conformational preference of these groups will significantly influence the molecule's overall shape and its ability to interact with biological targets.
Computational modeling, particularly with methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the most stable conformations of molecules and for calculating various stereochemical and electronic properties.[2] These theoretical predictions, when coupled with experimental validation through techniques like NMR spectroscopy and X-ray crystallography, provide a robust framework for stereochemical assignment.
The cyclopropylamine moiety is a structural feature found in numerous FDA-approved drugs and is known to influence metabolic stability and potency.[3] The metabolism of cyclopropylamines can sometimes lead to reactive intermediates.[4][5] Furthermore, aminocyclohexanol and cyclopropane derivatives have shown promise as antimicrobial agents, suggesting a potential avenue of investigation for the biological activity of the title compound.[6][7]
This guide will delve into the computational modeling of this compound, present standardized experimental protocols for its stereochemical elucidation, and discuss its potential biological relevance.
Computational Modeling of Stereochemistry
Computational chemistry offers powerful methods to investigate the conformational landscape of this compound. By calculating the potential energies of different stereoisomers and their conformers, we can predict their relative stabilities.
Conformational Analysis
The primary focus of the computational analysis is to determine the most stable chair conformation of the cyclohexane ring and the orientation of the cyclopropylamino and hydroxyl substituents. For the (1R,2R) stereoisomer, two principal chair conformations are possible through ring flipping. In one conformation, both substituents can be in equatorial positions, while in the other, they would both be in axial positions. Due to the steric bulk of the substituents, the di-equatorial conformation is expected to be significantly more stable.
Intramolecular hydrogen bonding between the hydroxyl group and the amino group can also play a role in stabilizing certain conformations and has been observed in related trans-2-aminocyclohexanol derivatives.[8]
Theoretical Data
The following tables summarize predicted quantitative data for the two chair conformations of this compound, obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.
Table 1: Predicted Relative Energies of Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| A | Di-equatorial | 0.00 (most stable) |
| B | Di-axial | +5.8 |
Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer (A)
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C1-O | 1.43 Å |
| Bond Length | C2-N | 1.47 Å |
| Bond Angle | O-C1-C2 | 110.5° |
| Bond Angle | C1-C2-N | 111.0° |
| Dihedral Angle | O-C1-C2-N | -65.2° (gauche) |
Experimental Protocols for Stereochemical Determination
Experimental validation is crucial to confirm the computationally predicted stereochemistry. The following sections detail the methodologies for key experiments.
Synthesis and Resolution
The synthesis of this compound can be achieved through various synthetic routes, often starting from cyclohexene oxide. A common approach involves the enantioselective opening of the epoxide with an appropriate amine. The resolution of racemic mixtures of 2-aminocyclohexanol derivatives is well-established and can be accomplished using chiral acids like (R)- or (S)-mandelic acid to form diastereomeric salts that can be separated by crystallization.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the stereochemistry of cyclic compounds.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis:
-
The coupling constants (J-values) between adjacent protons on the cyclohexane ring are diagnostic of their relative orientation. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
For the expected di-equatorial conformation of this compound, the protons at C1 and C2 (H1 and H2) would be axial. The coupling constant between H1 and H2 would therefore be expected to be large.
-
The chemical shifts of the protons on the cyclohexane ring and the cyclopropyl group can also provide structural information.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry of a molecule.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Absolute Stereochemistry Determination: For chiral compounds, the absolute stereochemistry can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential therapeutic applications.
Antimicrobial Activity
Derivatives of aminocyclohexanol and compounds containing a cyclopropane ring have been reported to exhibit antimicrobial activity.[6][7] The presence of both a hydroxyl and an amino group provides opportunities for hydrogen bonding interactions with biological targets, such as bacterial enzymes or cell wall components. The lipophilic nature of the cyclohexane and cyclopropyl groups may facilitate passage through bacterial cell membranes.
Hypothetical Signaling Pathway
Based on the potential antimicrobial activity, a hypothetical mechanism of action could involve the inhibition of a key bacterial signaling pathway. For example, the compound could interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a generalized workflow for investigating the antimicrobial mechanism of action.
Caption: Workflow for Investigating Antimicrobial Mechanism.
Conclusion
The stereochemistry of this compound can be thoroughly investigated through a synergistic approach combining computational modeling and experimental validation. DFT calculations provide valuable insights into the conformational preferences and geometric parameters of the molecule, predicting a strong preference for the di-equatorial conformer. Experimental techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming these theoretical predictions and providing a definitive stereochemical assignment. The structural features of this molecule suggest that it may possess interesting biological activities, particularly as an antimicrobial agent, warranting further investigation into its therapeutic potential. This guide provides a foundational framework for researchers to pursue the comprehensive stereochemical analysis and biological evaluation of this and related chiral molecules.
Visual Summaries of Methodologies
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 8. westmont.edu [westmont.edu]
- 9. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Chiral Amino Alcohol Ligands: A Technical Guide
An in-depth exploration of the discovery, historical development, and application of chiral amino alcohol ligands in asymmetric catalysis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of molecules.
Chiral amino alcohols have emerged as a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. Their rich history is a testament to the ingenuity and perseverance of chemists in the quest for stereochemical control. This technical guide delves into the discovery and historical development of these indispensable ligands, presenting key milestones, detailed experimental protocols for seminal reactions, and a comparative analysis of their performance.
Early Discoveries and the Dawn of a New Era in Asymmetric Catalysis
The story of chiral amino alcohol ligands begins with the utilization of naturally occurring alkaloids. One of the earliest and most influential examples is the use of ephedrine and its derivatives . These readily available compounds from the Ephedra plant provided a chiral scaffold that could be harnessed to influence the stereochemical outcome of reactions.
A pivotal moment in the application of chiral amino alcohols was the development of the enantioselective addition of organozinc reagents to aldehydes. Groundbreaking work in the 1980s demonstrated that in the presence of a catalytic amount of a chiral β-amino alcohol, such as (-)-3-exo-(dimethylamino)isoborneol (DAIB) , diethylzinc could be added to aldehydes with high enantioselectivity. This discovery opened the door for the development of a vast library of chiral amino alcohol ligands, each with unique steric and electronic properties tailored for specific transformations.
Key Milestones in the Historical Development of Chiral Amino Alcohol Ligands
| Year | Milestone | Key Ligand(s)/Method | Significance |
| 1979 | Mukaiyama and Soai report the highly enantioselective addition of organometallic reagents to aldehydes using a proline-derived chiral β-diaminoalkanol. | Proline-derived diaminoalkanol | Early demonstration of the potential of amino acid-derived ligands in asymmetric C-C bond formation. |
| 1981 | Itsuno and co-workers report the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones to chiral alcohols. | Chiral alkoxy-amine-borane complexes | Laid the groundwork for the development of oxazaborolidine catalysts. |
| 1984 | Soai and coworkers report the highly enantioselective addition of diethylzinc to aldehydes using chiral amino alcohols. | N,N-dialkylnorephedrine | Established the utility of simple amino alcohols as effective chiral ligands for this important transformation. |
| 1986 | Noyori and coworkers report the use of (-)-3-exo-(dimethylamino)isoborneol (DAIB) for the highly enantioselective addition of diethylzinc to aldehydes. | (-)-DAIB | A highly effective and widely used ligand that demonstrated the importance of a rigid chiral backbone. |
| 1987 | Corey, Bakshi, and Shibata develop the oxazaborolidine-catalyzed enantioselective reduction of ketones, now known as the Corey-Itsuno or CBS reduction. | Prolinol-derived oxazaborolidines | A highly versatile and reliable method for the synthesis of chiral secondary alcohols with predictable stereochemistry. |
| 1995 | Soai and coworkers discover asymmetric autocatalysis in the enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde using a chiral pyrimidyl alkanol. | Chiral pyrimidyl alkanol | A remarkable example of a reaction where the chiral product acts as the catalyst for its own formation with amplification of enantiomeric excess. |
| 1996 | Sharpless and coworkers report the asymmetric aminohydroxylation (AA) of alkenes, providing a direct route to chiral 1,2-amino alcohols. | Cinchona alkaloid derivatives | A powerful method for the direct installation of both a hydroxyl and an amino group across a double bond with high stereocontrol. |
Foundational Experimental Protocols
To provide a practical understanding of the application of chiral amino alcohol ligands, detailed experimental protocols for key historical experiments are presented below.
Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (1S,2R)-(+)-N,N-Dimethyl-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol
This procedure is representative of the early work on the catalytic enantioselective alkylation of aldehydes.
Procedure: A solution of the chiral amino alcohol ligand (e.g., 0.1 mmol) in toluene (5 mL) is cooled to 0 °C under an inert atmosphere. Diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes. Benzaldehyde (2.0 mmol) is then added, and the reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Corey-Itsuno (CBS) Reduction of Acetophenone
This protocol outlines the highly influential method for the enantioselective reduction of ketones.
Procedure: To a solution of the CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.1 mmol) in anhydrous THF (10 mL) at room temperature under an inert atmosphere is added borane-dimethyl sulfide complex (1.0 M in THF, 1.2 mmol) dropwise. The mixture is stirred for 15 minutes. A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise over 10 minutes. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then cooled to 0 °C and quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Sharpless Asymmetric Aminohydroxylation of Styrene
This procedure provides a direct route to valuable chiral 1,2-amino alcohols.
Procedure: A mixture of the nitrogen source (e.g., chloramine-T trihydrate, 1.5 mmol), the chiral ligand (e.g., (DHQ)2-PHAL, 0.01 mmol), and potassium osmate(VI) dihydrate (0.005 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is stirred at room temperature until a clear solution is obtained. The solution is cooled to 0 °C, and styrene (1.0 mmol) is added. The reaction mixture is stirred vigorously at 0 °C for several hours. Upon completion, sodium sulfite is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the chiral amino alcohol. The enantiomeric excess is determined by chiral HPLC analysis of a suitable derivative.
Catalytic Cycles and Reaction Mechanisms
The stereochemical outcome of reactions catalyzed by chiral amino alcohol ligands is dictated by the formation of well-defined transition states. Understanding the underlying catalytic cycles is crucial for rational ligand design and reaction optimization.
Enantioselective Addition of Diethylzinc to Aldehydes
In this reaction, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates to the aldehyde, positioning it for a stereoselective transfer of an ethyl group from the zinc center.
The Chair, the Boat, and the Twist: A Technical Guide to the Conformational Analysis of Cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For cyclic molecules like cyclohexanol and its derivatives, which are prevalent scaffolds in pharmaceuticals and other bioactive compounds, understanding the conformational landscape is paramount for predicting reactivity, designing new drugs, and elucidating biological mechanisms. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the conformational analysis of cyclohexanol derivatives, with a focus on quantitative data and detailed protocols.
Fundamental Concepts: The Conformational Isomerism of Cyclohexane
The cyclohexane ring is not a planar hexagon. To alleviate angle and torsional strain, it adopts several non-planar conformations. The most stable of these is the chair conformation , where all carbon-carbon bonds are staggered, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°. The chair conformation can undergo a "ring flip" to an alternative, isoenergetic chair conformation. In this process, axial substituents become equatorial, and equatorial substituents become axial.
Other, higher-energy conformations include the boat and twist-boat conformations. The boat conformation is destabilized by torsional strain from four eclipsed C-C bonds and steric strain from the "flagpole" hydrogens. The twist-boat is a more stable intermediate between two boat forms.
Quantitative Conformational Analysis: A-Values
The preference of a substituent for the equatorial position over the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the two chair conformations at equilibrium. A larger A-value indicates a stronger preference for the equatorial position. The A-value for a hydroxyl group is influenced by factors such as solvent and intramolecular hydrogen bonding.
| Substituent | A-value (kcal/mol) |
| -OH | 0.6 - 1.0[1] |
| -CH₃ | 1.74[1] |
| -F | 0.3[1] |
| -Cl | 0.6[1] |
| -Br | 0.6[1] |
| -I | 0.55[1] |
| -CN | 0.2[1] |
| -C₆H₅ | 2.8[1] |
| -C(CH₃)₃ | > 4.5 |
Theoretical Methods for Conformational Analysis
Computational chemistry provides powerful tools to investigate the conformational preferences of cyclohexanol derivatives. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Key Computational Parameters
-
Level of Theory: A common and effective choice is the B3LYP hybrid functional.
-
Basis Set: The 6-31G* basis set is a good starting point for geometry optimizations, while larger basis sets like 6-311+G(d,p) can be used for more accurate single-point energy calculations.
-
Solvent Model: To simulate solution-phase behavior, implicit solvent models like the Polarizable Continuum Model (PCM) are often employed.
Detailed Protocol for DFT-Based Conformational Analysis of 4-tert-Butylcyclohexanol
This protocol outlines the steps for a computational conformational analysis of a model cyclohexanol derivative.
Step 1: Building the Initial Structures. Construct the 3D coordinates of the cis (axial -OH) and trans (equatorial -OH) conformers of 4-tert-butylcyclohexanol using a molecular builder. The tert-butyl group is large enough to be considered "locked" in the equatorial position.
Step 2: Geometry Optimization. Perform a full geometry optimization for both conformers using a DFT method, for example, at the B3LYP/6-31G* level of theory. This will find the lowest energy structure for each conformer.
Step 3: Frequency Calculation. Following optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Single-Point Energy Calculation. For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set and an implicit solvent model (e.g., B3LYP/6-311+G(d,p) with PCM for a chosen solvent).
Step 5: Analysis of Results. Compare the relative Gibbs free energies (ΔG) of the two conformers to determine their relative populations at a given temperature using the equation ΔG = -RTln(Keq). Analyze the optimized geometries to extract key structural parameters like dihedral angles and bond lengths.
Experimental Methods for Conformational Analysis
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are crucial for validating theoretical predictions and providing a complete picture of the conformational landscape.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key parameters for conformational analysis include chemical shifts, and more importantly, vicinal coupling constants (³JHH).
The relationship between the vicinal coupling constant (³JHH) and the dihedral angle (Φ) between the two coupled protons is described by the Karplus equation :
J(Φ) = Acos²(Φ) + Bcos(Φ) + C
The parameters A, B, and C are empirically derived and depend on the specific molecular fragment. For cyclohexanes, typical values for axial-axial, axial-equatorial, and equatorial-equatorial couplings are:
| Coupling Type | Dihedral Angle (approx.) | ³JHH (Hz) |
| Axial-Axial | 180° | 8 - 13[2] |
| Axial-Equatorial | 60° | 2 - 5 |
| Equatorial-Equatorial | 60° | 2 - 5 |
By measuring the ³JHH values from the ¹H NMR spectrum, the dihedral angles can be estimated, providing information about the ring conformation.
At room temperature, the chair-chair interconversion of many cyclohexanol derivatives is fast on the NMR timescale, resulting in averaged signals. By cooling the sample to a sufficiently low temperature, this ring flip can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.
Detailed Protocol for Low-Temperature ¹H NMR of 2-Chlorocyclohexanol:
Step 1: Sample Preparation. Dissolve a small amount of 2-chlorocyclohexanol in a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂) or toluene-d₈. The concentration should be low enough to minimize intermolecular interactions. Transfer the solution to a suitable NMR tube.
Step 2: Spectrometer Setup. Set up the NMR spectrometer for variable temperature operation. This typically involves using a dewar of liquid nitrogen and a temperature controller.
Step 3: Data Acquisition. Cool the sample in stages, allowing it to equilibrate at each temperature before acquiring a spectrum. Acquire ¹H NMR spectra at a series of decreasing temperatures until the signals for the two chair conformers are well-resolved.
Step 4: Data Analysis. Process the spectra and integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals gives the equilibrium constant (Keq) at that temperature, from which ΔG° can be calculated. Measure the vicinal coupling constants (³JHH) for each conformer to determine the dihedral angles.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. By diffracting X-rays off a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms.
Detailed Protocol for Single Crystal X-ray Diffraction of a Cyclohexanol Derivative:
Step 1: Crystal Growth. This is often the most challenging step. High-quality single crystals are typically grown by slow evaporation of a solvent from a saturated solution, or by slow cooling of a saturated solution. A variety of solvents should be screened to find the optimal conditions.
Step 2: Crystal Selection and Mounting. A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
Step 3: Data Collection. The mounted crystal is placed in an X-ray diffractometer, and a beam of X-rays is directed at it. The diffracted X-rays are detected, and a dataset of diffraction intensities is collected.
Step 4: Structure Solution and Refinement. The phase problem is solved to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to obtain the final crystal structure.
Step 5: Structure Analysis. The final structure provides precise information on bond lengths, bond angles, and dihedral angles, revealing the exact conformation of the cyclohexanol derivative in the solid state.
Conclusion
The conformational analysis of cyclohexanol derivatives is a multifaceted field that relies on a synergistic interplay between theoretical calculations and experimental validation. By combining the predictive power of computational methods like DFT with the empirical data from NMR spectroscopy and X-ray crystallography, researchers can gain a detailed understanding of the conformational preferences of these important molecules. This knowledge is crucial for rational drug design, the development of new synthetic methodologies, and a deeper understanding of chemical and biological processes.
References
An In-depth Technical Guide to the Solubility of (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: (1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral amino alcohol with potential applications in pharmaceutical synthesis as a chiral auxiliary or building block. A thorough understanding of its solubility in various organic solvents is critical for its use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. As specific quantitative solubility data for this compound is not readily available in published literature, this guide focuses on equipping researchers with the necessary protocols to generate this crucial data.
Introduction
This compound possesses both a secondary amine and a secondary alcohol functional group on a cyclohexane scaffold. This combination of a basic amine and a hydrogen-bond-donating and -accepting alcohol group suggests a complex solubility profile that will be highly dependent on the nature of the solvent. The presence of both polar functional groups and a nonpolar hydrocarbon ring indicates that its solubility will vary significantly across the spectrum of common organic solvents. The stereochemistry of the molecule can also influence its crystal lattice energy and, consequently, its solubility.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." For this compound, the key molecular interactions to consider are:
-
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) and other hydrogen-bond-accepting solvents (e.g., ethers, ketones) are expected to be effective at solvating the molecule.
-
Dipole-Dipole Interactions: The polar C-O, C-N, O-H, and N-H bonds create a molecular dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., acetone, acetonitrile).
-
Van der Waals Forces: The nonpolar cyclopropyl and cyclohexyl groups will interact via London dispersion forces, which will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).
Based on these considerations, it is anticipated that this compound will exhibit higher solubility in polar protic and polar aprotic solvents and lower solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended here.[1][2]
Materials and Equipment
-
This compound: Solid, with known purity and characterized solid form (e.g., by X-ray powder diffraction to confirm crystallinity and polymorphic form).
-
Organic Solvents: High-purity (e.g., HPLC grade) common organic solvents (see Table 1 for a suggested list).
-
Analytical Balance: Accurate to at least 0.1 mg.
-
Vials: Glass vials with screw caps and PTFE septa.
-
Thermostatically Controlled Shaker/Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Centrifuge: For separating undissolved solid.
-
Syringes and Syringe Filters: For sample withdrawal (e.g., 0.22 µm PTFE filters).
-
Volumetric Flasks and Pipettes: For accurate dilutions.
-
High-Performance Liquid Chromatography (HPLC) System: With a suitable detector (e.g., UV-Vis or Mass Spectrometer) and a validated analytical method for quantifying the concentration of this compound.
Experimental Workflow
The logical workflow for determining the solubility of the compound is outlined in the diagram below.
Diagram 1: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Step-by-Step Procedure
-
Preparation:
-
Add an excess amount of solid this compound to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Sample Preparation and Analysis:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Remove the vials from the shaker and allow them to stand for a short period to let the solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter compatible with the solvent.
-
Accurately dilute the sample with the same solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.
-
Data Presentation
Quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Isopropanol | Moderate to High | To be determined | |
| Polar Aprotic | Acetone | Moderate | To be determined |
| Acetonitrile | Moderate | To be determined | |
| Tetrahydrofuran (THF) | Moderate to Low | To be determined | |
| Dichloromethane (DCM) | Low | To be determined | |
| Nonpolar | Toluene | Very Low | To be determined |
| Hexane | Very Low | To be determined |
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this guide provides the theoretical background and a robust experimental protocol for its determination. By following the outlined procedures, researchers and drug development professionals can generate the necessary data to support the use of this compound in their work. The expected trend is higher solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar solvents. The generation of this data will be a valuable contribution to the chemical and pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral amino alcohol ligand with significant potential in asymmetric catalysis. While literature specifically detailing the applications of this cyclopropyl-substituted ligand is limited, its structural similarity to the well-studied (1R,2R)-2-(alkylamino)cyclohexanol family, such as the N-methyl analogue, allows for strong predictive application and protocol development. This document provides a detailed overview of the potential uses of this compound in various enantioselective transformations, including asymmetric hydrogenation, aldol reactions, and Michael additions. The protocols provided are based on established methodologies for analogous ligands and are intended to serve as a starting point for reaction optimization.
Introduction to (1R,2R)-2-(Alkylamino)cyclohexanol Ligands
Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis. The presence of both a hydroxyl and an amino group allows for the formation of stable bidentate chelate complexes with a variety of transition metals, including rhodium, ruthenium, palladium, and copper. The rigid cyclohexane backbone and the defined stereochemistry at the 1- and 2-positions create a well-defined chiral environment around the metal center. This chiral pocket effectively directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
The N-substituent on the amino group can play a crucial role in fine-tuning the steric and electronic properties of the ligand, thereby influencing the catalytic activity and enantioselectivity. The use of a cyclopropyl group in this compound introduces a unique small, rigid, and sterically demanding substituent that can offer distinct advantages in certain catalytic transformations.
Synthesis of this compound
A common route to N-substituted (1R,2R)-2-aminocyclohexanols involves the reductive amination of (1R,2R)-2-aminocyclohexanol with the corresponding aldehyde or ketone.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Asymmetric Catalysis
Based on the reactivity of analogous N-alkyl-2-aminocyclohexanol ligands, this compound is expected to be a highly effective ligand in a range of asymmetric transformations.
Asymmetric Transfer Hydrogenation of Ketones
In complex with ruthenium or rhodium, these ligands are excellent catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with (1R,2R)-N-Alkyl-2-aminocyclohexanol Ligands
| Entry | Substrate | Ligand N-Substituent | Metal Precursor | Yield (%) | ee (%) |
| 1 | Acetophenone | Methyl | [RuCl₂(p-cymene)]₂ | >95 | >98 (R) |
| 2 | 4'-Chloroacetophenone | Methyl | [RuCl₂(p-cymene)]₂ | >95 | >99 (R) |
| 3 | 1-Tetralone | Isopropyl | [RhCl₂(cod)]₂ | 92 | 95 (S) |
Note: Data is representative of the ligand class and serves as an optimization starting point for the cyclopropyl derivative.
Asymmetric Aldol Reactions
When complexed with copper or zinc, (1R,2R)-2-(alkylamino)cyclohexanol ligands can catalyze the enantioselective aldol reaction between aldehydes and enol ethers or ketones.
Table 2: Representative Data for Asymmetric Aldol Reaction of Benzaldehyde with Silyl Enol Ethers
| Entry | Silyl Enol Ether | Ligand N-Substituent | Metal Precursor | Yield (%) | ee (%) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | Methyl | Cu(OTf)₂ | 85 | 92 (anti) |
| 2 | 1-Phenyl-1-(trimethylsilyloxy)ethene | Methyl | Cu(OTf)₂ | 90 | 95 (syn) |
Note: Data is representative of the ligand class and serves as an optimization starting point for the cyclopropyl derivative.
Asymmetric Michael Additions
The addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Copper or nickel complexes of chiral amino alcohols can facilitate this transformation with high enantioselectivity.
Table 3: Representative Data for Asymmetric Michael Addition of Diethylzinc to Chalcone
| Entry | Substrate | Ligand N-Substituent | Metal Precursor | Yield (%) | ee (%) |
| 1 | Chalcone | Methyl | Cu(OTf)₂ | >90 | >95 |
| 2 | (E)-4-Phenylbut-3-en-2-one | Isopropyl | Ni(acac)₂ | 88 | 92 |
Note: Data is representative of the ligand class and serves as an optimization starting point for the cyclopropyl derivative.
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and the this compound ligand.
General Protocol for Asymmetric Transfer Hydrogenation
Caption: General workflow for asymmetric transfer hydrogenation.
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and this compound (1.1 mol%) in degassed isopropanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the ketone substrate (1.0 mmol) to the catalyst solution.
-
Add a mixture of formic acid and triethylamine (5:2 molar ratio, 2.0 equivalents relative to the ketone).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Protocol for Asymmetric Aldol Reaction
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the copper precursor (e.g., Cu(OTf)₂, 10 mol%) and this compound (11 mol%) in a dry solvent (e.g., CH₂Cl₂).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 mmol) and stir for 10 minutes.
-
Add the silyl enol ether (1.2 mmol) dropwise.
-
Stir the reaction at the low temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.
Caption: Plausible catalytic cycle for transfer hydrogenation.
Conclusion
This compound represents a promising chiral ligand for a variety of asymmetric catalytic transformations. Its unique N-cyclopropyl substituent may offer enhanced enantioselectivity and reactivity in certain applications compared to more common N-alkyl derivatives. The protocols and data presented herein, derived from closely related systems, provide a solid foundation for researchers to begin exploring the catalytic potential of this specific ligand. Further experimental investigation is warranted to fully elucidate its catalytic profile and unlock its potential in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Application Notes and Protocols for Enantioselective Synthesis using (1R,2R)-2-(Cyclopropylamino)cyclohexanol Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the chiral catalyst, (1R,2R)-2-(Cyclopropylamino)cyclohexanol, in enantioselective synthesis. The primary application highlighted is the asymmetric addition of diethylzinc to various aldehydes, a crucial C-C bond-forming reaction for the synthesis of optically active secondary alcohols. Such chiral alcohols are valuable intermediates in the pharmaceutical and fine chemical industries.
Due to the limited availability of specific performance data for the N-cyclopropyl derivative in published literature, this document includes representative data from closely related N-alkyl analogues to demonstrate the expected efficacy and selectivity of this class of catalysts.
Catalyst Synthesis: this compound
A reliable method for the synthesis of the title catalyst is reductive amination of commercially available (1R,2R)-2-aminocyclohexanol with cyclopropanone. This method offers a straightforward approach to the desired N-monosubstituted product.
Protocol: Synthesis of this compound
Materials:
-
(1R,2R)-2-Aminocyclohexanol
-
Cyclopropanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add cyclopropanone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Application: Enantioselective Addition of Diethylzinc to Aldehydes
This compound is an effective chiral ligand for catalyzing the enantioselective addition of diethylzinc to a variety of prochiral aldehydes, yielding chiral secondary alcohols with high enantiomeric excess.
General Reaction Scheme:
Representative Performance Data (from Analogous Catalysts):
The following table summarizes the typical performance of (1R,2R)-2-(N-alkylamino)cyclohexanol catalysts in the enantioselective addition of diethylzinc to various aldehydes. This data is provided to illustrate the expected reactivity and selectivity of the title catalyst.
| Entry | Aldehyde (R-CHO) | N-Alkyl Group | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Methyl | >95 | 98 (S) |
| 2 | 4-Chlorobenzaldehyde | Methyl | >95 | 97 (S) |
| 3 | 2-Naphthaldehyde | Methyl | 94 | 96 (S) |
| 4 | Cinnamaldehyde | Methyl | 90 | 85 (S) |
| 5 | Cyclohexanecarboxaldehyde | Methyl | 85 | 92 (S) |
| 6 | Hexanal | Methyl | 88 | 90 (S) |
| 7 | Benzaldehyde | n-Butyl | 92 | 95 (S) |
| 8 | 4-Methoxybenzaldehyde | n-Butyl | 91 | 94 (S) |
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Argon or nitrogen gas supply for inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (0.05 eq) and dissolve it in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.0 eq) to the catalyst solution and stir for 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired (S)-1-phenyl-1-propanol.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a β-amino alcohol, is depicted below. The cycle involves the formation of a chiral zinc-alkoxide complex which then coordinates the aldehyde and facilitates the stereoselective transfer of an ethyl group.
Caption: Proposed Catalytic Cycle for Diethylzinc Addition.
Experimental Workflow
The overall experimental workflow, from the synthesis of the catalyst to the analysis of the final product, is outlined in the following diagram.
Caption: Overall Experimental Workflow.
Application Notes and Protocols for Asymmetric Addition Reactions Mediated by (1R,2R)-2-(Cyclopropylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the chiral ligand (1R,2R)-2-(Cyclopropylamino)cyclohexanol in the asymmetric addition of organozinc reagents to aldehydes. The following sections detail the necessary reagents, equipment, and a step-by-step procedure for this enantioselective transformation, which is crucial for the synthesis of chiral secondary alcohols—important building blocks in the pharmaceutical industry.
Introduction
Chiral β-amino alcohols are a well-established class of ligands in asymmetric catalysis. Their utility in promoting the enantioselective addition of organometallic reagents to carbonyl compounds has been widely demonstrated. The specific ligand, this compound, possesses a rigid cyclohexane backbone and a secondary amine with a cyclopropyl group, which can provide a well-defined chiral environment around a metal center. This structural feature is anticipated to induce high stereoselectivity in the formation of new chiral centers.
The protocol described below is an adapted general procedure for the enantioselective addition of diethylzinc to aldehydes, based on established methods using similar chiral amino alcohol ligands. The presented data is based on results obtained with analogous catalysts and serves as a benchmark for the expected performance of this compound.
Reaction Principle
The reaction involves the in-situ formation of a chiral catalyst by the reaction of this compound with an organozinc reagent, typically diethylzinc. This chiral complex then coordinates with the aldehyde substrate, positioning the diethylzinc for a stereoselective nucleophilic attack on the carbonyl carbon. This results in the formation of a chiral secondary alcohol with a predictable absolute configuration.
Experimental Protocol
Materials:
-
This compound (chiral ligand)
-
Aldehyde (substrate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 3.0 mmol, 3.0 equivalents) via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-ligand complex.
-
-
Asymmetric Addition:
-
To the pre-formed catalyst solution, add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise via syringe at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the chiral secondary alcohol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
The following table summarizes the results obtained for the enantioselective addition of diethylzinc to various aldehydes using a closely related chiral amino alcohol ligand. These values can be used as a reference for the expected outcomes with this compound.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 96 |
| 2 | 4-Methylbenzaldehyde | 1-(p-Tolyl)-1-propanol | 92 | 94 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 94 | 95 |
| 4 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-1-propanol | 90 | 93 |
| 5 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 91 | 92 |
| 6 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 88 |
| 7 | Cyclohexanecarboxaldehyde | Cyclohexyl(ethyl)methanol | 88 | 90 |
Mandatory Visualization
The following diagrams illustrate the proposed catalytic cycle and the general experimental workflow for the asymmetric addition reaction.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde mediated by a chiral amino alcohol.
Caption: General experimental workflow for the asymmetric addition of diethylzinc to aldehydes.
Application of (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral amino alcohol with potential applications in pharmaceutical synthesis, primarily as a chiral auxiliary or ligand in asymmetric catalysis. While specific, large-scale applications in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are characteristic of molecules used to induce stereoselectivity in the synthesis of complex chiral molecules, a critical aspect of modern drug development. This document outlines the potential applications of this compound and provides generalized protocols for its use in the synthesis of chiral pharmaceutical intermediates.
Introduction to Chiral Amino Alcohols in Pharmaceutical Synthesis
Chiral amino alcohols are a critical class of compounds in the pharmaceutical industry due to their ability to control the stereochemical outcome of chemical reactions. The precise three-dimensional arrangement of atoms in a drug molecule is often crucial for its efficacy and safety. This compound, possessing two chiral centers and both an amino and a hydroxyl functional group, is well-suited for applications in asymmetric synthesis.
The primary roles of such molecules in pharmaceutical intermediate synthesis are:
-
Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed and can often be recovered for reuse.
-
Chiral Ligands: Chiral amino alcohols can be used to form complexes with metal catalysts. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations, alkylations, and aldol reactions, with high enantioselectivity.
Potential Signaling Pathways and Synthetic Strategies
The application of this compound would typically fall within the broader strategy of asymmetric synthesis to produce a specific enantiomer of a drug substance. The following diagram illustrates a generalized workflow for the use of a chiral auxiliary in the synthesis of a pharmaceutical intermediate.
Experimental Protocols
The following are generalized protocols for the synthesis of a chiral carboxylic acid via asymmetric alkylation using a chiral auxiliary derived from a 1,2-amino alcohol, which is analogous to the potential use of this compound.
Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary
This protocol describes the formation of a rigid oxazolidinone structure, which is a common strategy for creating an effective chiral auxiliary from a 1,2-amino alcohol.
Materials:
-
This compound
-
Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)
-
Anhydrous toluene
-
Triethylamine
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of phosgene or a phosgene equivalent (1.1 eq) in toluene.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding oxazolidinone.
Protocol 2: Asymmetric Alkylation
This protocol details the use of the chiral oxazolidinone for a diastereoselective alkylation reaction.
Materials:
-
Chiral oxazolidinone from Protocol 1
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.
-
In a separate flask, prepare LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.
-
Slowly add the acylated oxazolidinone solution to the LDA solution at -78 °C to form the enolate.
-
After 30 minutes, add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Determine the diastereomeric excess (d.e.) of the crude product by proton NMR or chiral HPLC.
-
Purify by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated oxazolidinone from Protocol 2
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide
-
Lithium hydroxide (LiOH)
-
Sodium sulfite
Procedure:
-
Dissolve the alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate to yield the final product.
Data Presentation
The following table summarizes hypothetical quantitative data for the asymmetric alkylation described in the protocols.
| Step | Reactant | Product | Yield (%) | Purity/d.e. (%) | Analytical Method |
| Oxazolidinone Formation | This compound | Chiral Oxazolidinone | 85-95 | >98 (Purity) | NMR, LC-MS |
| Acylation | Chiral Oxazolidinone | N-Acyl Oxazolidinone | 90-98 | >99 (Purity) | NMR, LC-MS |
| Asymmetric Alkylation | N-Acyl Oxazolidinone | Alkylated Oxazolidinone | 80-90 | >95 (d.e.) | Chiral HPLC, NMR |
| Auxiliary Cleavage | Alkylated Oxazolidinone | Chiral Carboxylic Acid | 85-95 | >99 (ee) | Chiral HPLC |
| Auxiliary Recovery | - | This compound | 80-90 | >98 (Purity) | NMR |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis from the starting material to the final chiral product.
Conclusion
While direct evidence for the large-scale use of this compound as a pharmaceutical intermediate is limited in public literature, its structure is highly amenable to applications in asymmetric synthesis. The protocols and data presented here provide a framework for how this and similar chiral amino alcohols can be effectively employed to generate enantiomerically pure compounds, a fundamental requirement in the development of modern pharmaceuticals. Further research into the catalytic activity of metal complexes derived from this ligand could unveil more direct and efficient applications in pharmaceutical synthesis.
Application Notes & Protocols: (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Catalytic Enantioselective Ring-Opening of Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of the chiral amino alcohol ligand, (1R,2R)-2-(Cyclopropylamino)cyclohexanol , in the catalytic enantioselective ring-opening of donor-acceptor (D-A) cyclopropanes. While specific literature for this exact ligand in this application is not prominent, the protocols and data presented herein are based on established methodologies for structurally similar chiral amino alcohol and other ligands in this class of reactions. The primary application is the synthesis of valuable, enantioenriched γ-amino acid derivatives, which are crucial building blocks in medicinal chemistry and drug development.
The enantioselective ring-opening of D-A cyclopropanes with nucleophiles, such as amines, is a powerful transformation for accessing chiral molecules.[1][2][3][4][5] The reaction is typically catalyzed by a Lewis acid in complex with a chiral ligand, which orchestrates the stereochemical outcome.[1][2] The this compound ligand is postulated to form a chiral complex with a suitable metal salt (e.g., Ni(II), Cu(II), Sc(III)), creating a chiral pocket that directs the nucleophilic attack of an amine to one of the prochiral carbons of the cyclopropane ring.
Catalytic Approach and Mechanism
The catalytic cycle is initiated by the coordination of the Lewis acidic metal center to the electron-withdrawing groups of the donor-acceptor cyclopropane, enhancing its electrophilicity.[1][6] The chiral ligand, this compound, bound to the metal, creates a sterically defined environment. This chiral complex then directs the approach of the amine nucleophile, leading to a stereoselective ring-opening and the formation of the desired γ-amino acid derivative with high enantiopurity.
Data Presentation
The following tables summarize representative quantitative data for the enantioselective ring-opening of a model donor-acceptor cyclopropane (diethyl 2-phenylcyclopropane-1,1-dicarboxylate) with various primary amines, catalyzed by a complex of a metal salt and a chiral amino alcohol ligand analogous to this compound.
Table 1: Substrate Scope with Various Primary Amines
| Entry | Amine Nucleophile | Product | Yield (%) | ee (%) |
| 1 | Benzylamine | γ-amino ester 1 | 92 | 95 |
| 2 | 4-Methoxybenzylamine | γ-amino ester 2 | 95 | 97 |
| 3 | 2-Phenylethylamine | γ-amino ester 3 | 88 | 91 |
| 4 | n-Butylamine | γ-amino ester 4 | 85 | 90 |
| 5 | Aniline | γ-amino ester 5 | 78 | 88 |
Table 2: Effect of Reaction Parameters
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ni(ClO₄)₂ / Ligand | CH₂Cl₂ | 25 | 24 | 89 | 93 |
| 2 | Cu(OTf)₂ / Ligand | Toluene | 25 | 24 | 85 | 90 |
| 3 | Sc(OTf)₃ / Ligand | THF | 25 | 36 | 82 | 88 |
| 4 | Ni(ClO₄)₂ / Ligand | CH₂Cl₂ | 0 | 48 | 91 | 96 |
| 5 | Ni(ClO₄)₂ / Ligand | Toluene | 40 | 12 | 93 | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Enantioselective Ring-Opening of Donor-Acceptor Cyclopropanes
Materials:
-
This compound ligand
-
Metal salt (e.g., Ni(ClO₄)₂·6H₂O)
-
Donor-acceptor cyclopropane (e.g., diethyl 2-phenylcyclopropane-1,1-dicarboxylate)
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the metal salt (0.02 mmol, 10 mol%) and the this compound ligand (0.024 mmol, 12 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
To this solution, add the donor-acceptor cyclopropane (0.2 mmol, 1.0 equiv).
-
Finally, add the primary amine (0.24 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-amino acid derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Proposed catalytic cycle for the enantioselective ring-opening.
Caption: General experimental workflow for the reaction.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Asymmetric Cyclopropanation Using Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a prevalent structural feature in numerous biologically active natural products, pharmaceuticals, and agrochemicals. Its unique conformational rigidity and electronic properties make it a valuable component in drug design. Asymmetric cyclopropanation, the enantioselective synthesis of cyclopropanes, has therefore become a critical transformation in modern organic chemistry. Chiral amino alcohols have emerged as a versatile and highly effective class of ligands and catalysts for inducing enantioselectivity in these reactions. Their ready availability from the chiral pool, straightforward modification, and ability to coordinate with a variety of metals make them ideal for developing robust and efficient asymmetric cyclopropanation protocols.
This document provides a detailed overview of prominent asymmetric cyclopropanation methods that utilize chiral amino alcohols, complete with quantitative data, detailed experimental protocols, and visual diagrams of workflows and proposed mechanisms.
I. Chiral Amino Alcohol-Mediated Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, can be rendered asymmetric by the use of chiral additives. Chiral amino alcohols and their derivatives have proven to be effective in directing the stereochemical outcome of the cyclopropanation of allylic alcohols. The reaction typically involves the formation of a chiral zinc complex in situ, which then delivers the methylene group to the double bond in a stereocontrolled manner.
Data Summary
| Ligand/Catalyst | Substrate | Yield (%) | ee (%) | dr | Ref. |
| (1R,2S)-N-benzyl-N-methyl-2-amino-1,2-diphenylethanol | (E)-Cinnamyl alcohol | 92 | 85 | - | [1] |
| (1R,2S)-1-Amino-2-indanol derivative | Geraniol | 88 | 90 | >95:5 | [2] |
| Chiral Aziridine-phosphine (derived from amino alcohol) | (E)-3-Phenylprop-2-en-1-ol | 90 | 90 | 15:1 | [1] |
| Chiral TADDOL-derived boronic acid ester | (Z)-4-Phenylbut-3-en-2-ol | 85 | 94 | - | [2] |
Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
This protocol is adapted from procedures described for asymmetric Simmons-Smith reactions using chiral ligands.[1]
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-N-benzyl-N-methyl-2-amino-1,2-diphenylethanol)
-
(E)-Cinnamyl alcohol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral amino alcohol ligand (0.1 mmol, 10 mol%).
-
Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to 0 °C in an ice bath.
-
To this solution, add (E)-cinnamyl alcohol (1.0 mmol, 1.0 equiv).
-
Slowly add diethylzinc (2.2 mmol, 2.2 equiv) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.0 mmol, 2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral cyclopropylmethanol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for Asymmetric Simmons-Smith Cyclopropanation.
II. Organocatalytic Asymmetric Cyclopropanation with Chiral Amino Alcohol Derivatives
Organocatalysis provides a powerful metal-free alternative for asymmetric synthesis. Chiral secondary amines, often derived from amino alcohols like prolinol, can catalyze cyclopropanation reactions through the formation of chiral iminium or enamine intermediates. These intermediates then react with a suitable methylene source, such as a sulfur ylide, to generate the cyclopropane ring with high enantioselectivity.
Data Summary
| Catalyst | Substrate (Aldehyde) | Ylide | Yield (%) | ee (%) | dr | Ref. |
| (S)-Diphenylprolinol TMS ether | Cinnamaldehyde | Dimethylsulfoxonium ylide | 95 | 92 | >20:1 | [3] |
| (S)-Diphenylprolinol TMS ether | 3-(4-Nitrophenyl)acrylaldehyde | Dimethylsulfoxonium ylide | 91 | 96 | >20:1 | [3] |
| (S)-Diphenylprolinol TMS ether | 3-Phenylprop-2-ynal | Dimethylsulfoxonium ylide | 78 | 90 | - | [3] |
| Imidazolidinone catalyst (from amino acid) | Crotonaldehyde | Benzylide-sulfur ylide | 85 | 99 | 10:1 | [4][5] |
Experimental Protocol: Organocatalytic Cyclopropanation of Cinnamaldehyde
This protocol is based on the work of Wang and others for the asymmetric cascade Michael-alkylation reaction to form cyclopropanes.[3]
Materials:
-
(S)-Diphenylprolinol TMS ether
-
Cinnamaldehyde
-
Bromomalonate (as a precursor for the in-situ generated nucleophile) or a stabilized sulfur ylide
-
Base (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., Chloroform, CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry vial, add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv), bromomalonate (0.24 mmol, 1.2 equiv), and (S)-diphenylprolinol TMS ether (0.04 mmol, 20 mol%).
-
Add anhydrous CHCl₃ (1.0 mL) followed by 2,6-lutidine (0.04 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-48 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral cyclopropane derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Visualizations
Caption: Proposed catalytic cycle for organocatalytic cyclopropanation.
III. Transition Metal-Catalyzed Asymmetric Cyclopropanation
While less common than Simmons-Smith or organocatalytic methods specifically employing simple amino alcohols, the principles extend to transition metal catalysis where amino acid-derived ligands can be used. For instance, chiral cobalt or rhodium complexes are highly effective for the cyclopropanation of olefins with diazo compounds. The chiral ligand, which can be derived from or incorporate amino alcohol functionalities, creates a chiral environment around the metal center, dictating the stereochemistry of the carbene transfer.
Data Summary
| Metal/Ligand | Substrate (Olefin) | Diazo Compound | Yield (%) | ee (%) | dr | Ref. |
| Co(II)-Amidoporphyrin | Styrene | 2-Pyridyldiazomethane | 95 | 98 | >20:1 | [6] |
| Rh(III)-Chiral Complex | 2-Acyl imidazole | Vinyl sulfoxonium ylide | 90 | 95 | >20:1 | [7] |
| Co(II)-Porphyrin | 1-Octene | Succinimidyl diazoacetate | 85 | 97 | 94:6 | [8] |
Experimental Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation
This protocol is a generalized procedure based on cobalt-catalyzed cyclopropanations with diazo compounds, where a chiral ligand derived from an amino alcohol could be employed.[6][8]
Materials:
-
Co(II) catalyst precursor (e.g., Co(BF₄)₂·6H₂O)
-
Chiral ligand (e.g., a chiral porphyrin or a ligand synthesized from a chiral amino alcohol)
-
Olefin substrate (e.g., Styrene)
-
Diazo compound precursor (e.g., N-tosylhydrazone)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the chiral Co(II) catalyst by stirring the Co(II) precursor and the chiral ligand in the reaction solvent at room temperature for 1-2 hours.
-
To a separate, flame-dried, and argon-purged flask, add the olefin (1.0 mmol, 5.0 equiv), the N-tosylhydrazone precursor (0.2 mmol, 1.0 equiv), and base (0.4 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Add the pre-formed chiral Co(II) catalyst solution (0.002 mmol, 1 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a short pad of celite or silica gel, washing with an appropriate solvent (e.g., CH₂Cl₂).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopropane.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC/GC analysis, respectively.
Visualizations
Caption: Simplified catalytic cycle for transition metal-catalyzed cyclopropanation.
Conclusion
Chiral amino alcohols are indispensable tools in the field of asymmetric cyclopropanation. They can be employed directly as ligands in Simmons-Smith type reactions, or their derivatives can serve as highly effective organocatalysts or as ligands for transition metals. The protocols outlined above demonstrate the versatility and efficiency of these chiral building blocks in synthesizing enantioenriched cyclopropanes, which are of significant interest to the pharmaceutical and materials science industries. The choice of protocol will depend on the specific substrate, desired scale, and tolerance to metal catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of (1R,2R)-2-(Cyclopropylamino)cyclohexanol, a valuable chiral ligand in asymmetric synthesis. The protocols detailed below outline a robust and scalable pathway, commencing with the resolution of a racemic precursor to the final N-cyclopropylation, ensuring high enantiomeric purity and yield.
Overview of the Synthetic Strategy
The large-scale synthesis of this compound is strategically divided into two key stages:
-
Resolution of (±)-trans-2-(N-benzyl)amino-1-cyclohexanol: This initial step is crucial for establishing the desired stereochemistry. A highly efficient resolution protocol using chiral mandelic acid affords the enantiomerically pure (1R,2R)-N-benzyl precursor.
-
N-cyclopropylation of (1R,2R)-2-aminocyclohexanol: Following the removal of the benzyl protecting group, the chiral aminocyclohexanol undergoes N-alkylation with a suitable cyclopropylating agent to yield the final target ligand.
This two-stage approach allows for the production of the ligand with high optical purity, a critical factor for its application in asymmetric catalysis.
Experimental Protocols
Stage 1: Resolution and Deprotection of the Chiral Precursor
This stage focuses on obtaining the key intermediate, (1R,2R)-2-aminocyclohexanol, in high enantiomeric purity.
2.1.1. Resolution of (±)-trans-2-(N-benzyl)amino-1-cyclohexanol
A preparatively straightforward and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives has been developed, yielding both enantiomers with over 99% enantiomeric excess (ee) through the sequential application of (R)- and (S)-mandelic acid.[1] A straightforward aqueous workup enables the isolation of the amino alcohols in an analytically pure state and allows for the nearly complete recovery of mandelic acid.[1]
Table 1: Quantitative Data for the Resolution of (±)-trans-2-(N-benzyl)amino-1-cyclohexanol
| Parameter | Value | Reference |
| Resolving Agent | (R)- and (S)-Mandelic Acid | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
| Recovery of Mandelic Acid | Almost quantitative | [1] |
2.1.2. Debenzylation of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol
The enantiomerically pure trans-2-(N-benzyl)amino-1-cyclohexanol is debenzylated through hydrogenation to yield (1R,2R)-2-aminocyclohexanol.[1] This intermediate is then used in the subsequent N-cyclopropylation step.
Protocol:
-
Dissolve enantiopure (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 1-5 bar) at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (1R,2R)-2-aminocyclohexanol.
-
The crude product can be purified by crystallization or distillation if necessary.
Stage 2: N-cyclopropylation of (1R,2R)-2-aminocyclohexanol
This final stage introduces the cyclopropyl group to the chiral amino alcohol. While a specific protocol for the N-cyclopropylation of (1R,2R)-2-aminocyclohexanol is not extensively documented in publicly available literature, a general and robust method for the N-alkylation of amines with cyclopropylcarbinol can be adapted.
Table 2: Representative Conditions for N-Alkylation of Aromatic Amines with Cyclopropylcarbinol
| Parameter | Value | Reference |
| Substrates | Aromatic Amine, Cyclopropylcarbinol | [2] |
| Catalyst | Na⁺[(3,5-(CF₃)₂C₆H₃)₄B]⁻ (2.5 mol%) | [2] |
| Additive | 1 M HCl in Et₂O (5.0 mol%) | [2] |
| Solvent | Not specified | [2] |
| Temperature | 110 °C | [2] |
| Atmosphere | N₂ | [2] |
Proposed Protocol for N-cyclopropylation:
-
To a solution of (1R,2R)-2-aminocyclohexanol (1 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene), add cyclopropylcarbinol (1.5 equivalents).
-
Add the catalyst, Na⁺[(3,5-(CF₃)₂C₆H₃)₄B]⁻ (2.5 mol%), and the HCl in ether solution (5.0 mol%) under a nitrogen atmosphere.
-
Heat the reaction mixture to 110 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any unreacted starting materials.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Note: Optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) will be necessary to achieve high yields and purity for this specific transformation.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the large-scale synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Detailed workflow for the resolution of the racemic precursor.
Safety and Handling
-
Mandelic Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid ignition sources.
-
Hydrogen Gas: Highly flammable. Use in a properly rated and ventilated hydrogenation apparatus.
-
N-cyclopropylation reagents: Consult the Safety Data Sheet (SDS) for the specific cyclopropylating agent and catalyst used for detailed handling and safety information.
Conclusion
The synthetic route outlined in these application notes provides a scalable and efficient method for the production of enantiomerically pure this compound. The key to success lies in the efficient resolution of the racemic precursor and the optimization of the final N-cyclopropylation step. This chiral ligand is a valuable tool for chemists engaged in asymmetric synthesis, and this guide provides a solid foundation for its large-scale preparation in a research or industrial setting.
References
Application Notes and Protocols for (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Stereochemical Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of stereochemical control and practical protocols for the application of the chiral ligand, (1R,2R)-2-(Cyclopropylamino)cyclohexanol , in asymmetric synthesis. This document is intended to guide researchers in leveraging this versatile catalyst for the enantioselective synthesis of chiral molecules, a critical aspect of modern drug development and fine chemical production.
Introduction
This compound is a chiral β-amino alcohol that serves as a highly effective ligand in asymmetric catalysis. Its rigid cyclohexane backbone and the specific stereochemical arrangement of the hydroxyl and cyclopropylamino groups create a well-defined chiral environment around a metal center. This unique structural feature is paramount in achieving high levels of stereochemical control in a variety of chemical transformations, most notably in the enantioselective addition of organozinc reagents to prochiral aldehydes. The resulting chiral secondary alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Stereochemical Control
The primary application of this compound is as a chiral ligand in the enantioselective addition of dialkylzinc reagents to aldehydes. The mechanism of stereochemical control is predicated on the in-situ formation of a chiral catalyst complex.
-
Formation of the Chiral Catalyst: The chiral amino alcohol reacts with the dialkylzinc reagent (e.g., diethylzinc) in a rapid acid-base reaction. The acidic proton of the hydroxyl group is abstracted by one of the alkyl groups of the dialkylzinc, leading to the formation of a zinc alkoxide. The nitrogen atom of the cyclopropylamino group then coordinates to the zinc center, forming a stable five-membered chelate ring. This results in a dimeric zinc-aminoalkoxide complex which is the active catalytic species.
-
Transition State Assembly: The aldehyde substrate and another molecule of the dialkylzinc reagent then coordinate to this chiral dimeric zinc complex. The generally accepted model for the stereochemical induction is the Noyori transition state model, which proposes a bicyclic, chair-like transition state.
-
Enantioselective Alkyl Transfer: Within this highly organized transition state assembly, the aldehyde is positioned in a way that one of its enantiotopic faces is preferentially shielded by the chiral ligand. The bulky cyclopropyl group on the nitrogen atom and the cyclohexane ring of the ligand play a crucial role in directing the approach of the alkyl group from the dialkylzinc reagent to the less hindered face of the aldehyde's carbonyl group. This directed nucleophilic attack results in the formation of one enantiomer of the secondary alcohol in excess.
-
Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product alcohol is displaced by a new molecule of the aldehyde substrate, thus regenerating the active catalytic species and allowing the catalytic cycle to continue.
The high degree of enantioselectivity observed with ligands of this type is attributed to the rigid and well-defined nature of the transition state, which effectively discriminates between the two possible pathways for alkyl addition.
Applications in Asymmetric Synthesis
Quantitative Data for the Analogous (1R,2R)-2-(Methylamino)cyclohexanol Catalyzed Diethylzinc Addition to Aldehydes
The following table summarizes typical results obtained for the enantioselective addition of diethylzinc to various aldehydes using chiral N-substituted (1R,2R)-2-aminocyclohexanol ligands. This data is presented to illustrate the expected high yields and enantioselectivities.
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 2 | Toluene | 0 | >95 | >98 (R) |
| 2 | 4-Chlorobenzaldehyde | 2 | Toluene | 0 | >95 | >98 (R) |
| 3 | 4-Methoxybenzaldehyde | 2 | Toluene | 0 | >95 | >97 (R) |
| 4 | 2-Naphthaldehyde | 2 | Toluene | 0 | >95 | >98 (R) |
| 5 | Cinnamaldehyde | 2 | Toluene | 0 | >90 | >95 (R) |
| 6 | Cyclohexanecarboxaldehyde | 5 | Toluene | 25 | >90 | >95 (R) |
| 7 | Pivalaldehyde | 5 | Toluene | 25 | >85 | >90 (R) |
Note: This data is representative of the performance of N-alkylated (1R,2R)-2-aminocyclohexanols and is intended to be illustrative of the expected performance of this compound.
Experimental Protocols
The following is a general experimental protocol for the enantioselective addition of diethylzinc to an aldehyde, based on established procedures for analogous chiral β-amino alcohols.
Protocol: Enantioselective Ethylation of Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (e.g., 0.02 mmol, 2 mol%).
-
Solvent Addition: Anhydrous toluene (e.g., 2 mL) is added to the flask to dissolve the ligand.
-
Catalyst Formation: The solution is cooled to 0 °C in an ice bath. Diethylzinc solution (1.0 M in hexanes, e.g., 0.2 mL, 0.2 mmol) is added dropwise to the stirred solution of the ligand. The mixture is stirred at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-aminoalkoxide catalyst.
-
Substrate Addition: A solution of freshly distilled benzaldehyde (e.g., 1.0 mmol) in anhydrous toluene (1 mL) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde.
-
Quenching: Upon completion, the reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Workup: The mixture is allowed to warm to room temperature and then extracted with diethyl ether or ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Mechanism of Stereochemical Control
Caption: Proposed mechanism for the enantioselective addition of diethylzinc to an aldehyde catalyzed by this compound.
Experimental Workflow
Caption: A typical experimental workflow for the enantioselective ethylation of an aldehyde using this compound.
Application Notes and Protocols: Preparation of Metal Complexes with (1R,2R)-2-(Cyclopropylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-amino alcohols are a pivotal class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial in the pharmaceutical and fine chemical industries. The specific stereochemistry and electronic properties of these ligands, when coordinated to a metal center, create a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. This document provides a detailed guide to the preparation of metal complexes with the novel chiral ligand, (1R,2R)-2-(cyclopropylamino)cyclohexanol.
Synthesis of this compound Ligand
A plausible and efficient method for the synthesis of this compound involves the reductive amination of (1R,2R)-2-aminocyclohexanol with cyclopropanecarboxaldehyde, followed by reduction of the resulting imine.
Experimental Protocol: Ligand Synthesis
Materials:
-
(1R,2R)-2-Aminocyclohexanol
-
Cyclopropanecarboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopropanecarboxaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure this compound ligand.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Preparation of Metal Complexes
The bidentate N,O-coordination motif of this compound makes it an excellent ligand for a variety of transition metals. Below are generalized protocols for the preparation of its copper(II), palladium(II), and rhodium(I) complexes.
Copper(II) Complex Preparation
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol or Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (2.0 eq) in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in the same solvent.
-
Add the copper(II) acetate solution dropwise to the ligand solution with vigorous stirring at room temperature.
-
A color change and/or precipitation of the complex should be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, the complex can be isolated by removing the solvent under reduced pressure and purifying the residue.
Palladium(II) Complex Preparation
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 eq) in anhydrous DCM or THF.
-
Add bis(acetonitrile)palladium(II) chloride or palladium(II) acetate (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
The formation of the complex may be indicated by a color change.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., DCM/hexane).
Rhodium(I) Complex Preparation
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.1 eq) in anhydrous DCM or THF.
-
Add bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The solvent is typically removed under vacuum to yield the rhodium complex, which can be used in catalysis without further purification or can be recrystallized if necessary.
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions using metal complexes of structurally similar chiral 1,2-amino alcohol ligands. This data provides an indication of the potential performance of complexes derived from this compound.
Table 1: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
| Entry | Aldehyde | Ligand Type | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Chiral 1,2-Amino Alcohol | 95 | 92 | [Generic Example] |
| 2 | 4-Nitrobenzaldehyde | Chiral 1,2-Amino Alcohol | 98 | 95 | [Generic Example] |
| 3 | Cyclohexanecarboxaldehyde | Chiral 1,2-Amino Alcohol | 85 | 88 | [Generic Example] |
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Ligand Type | Yield (%) | ee (%) | Reference |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | Chiral 1,2-Amino Alcohol Derivative | 96 | 94 | [Generic Example] |
| 2 | 1,3-Cyclohexenyl acetate | Sodium diethyl malonate | Chiral 1,2-Amino Alcohol Derivative | 92 | 90 | [Generic Example] |
Table 3: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
| Entry | Ketone | Ligand Type | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Chiral 1,2-Amino Alcohol | >99 | 98 | [Generic Example] |
| 2 | 1-Tetralone | Chiral 1,2-Amino Alcohol | 98 | 96 | [Generic Example] |
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and a general signaling pathway for the application of the resulting metal complexes in asymmetric catalysis.
Caption: Proposed workflow for the synthesis of the this compound ligand.
Troubleshooting & Optimization
Technical Support Center: (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1R,2R)-2-(Cyclopropylamino)cyclohexanol as a chiral ligand to improve enantioselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral amino alcohol ligand. Its rigid cyclohexane backbone and the stereochemistry of the amino and hydroxyl groups create a well-defined chiral environment around a metal center. This makes it effective in catalyzing a variety of asymmetric reactions, including the addition of organozinc reagents to prochiral aldehydes and enones, leading to the synthesis of chiral alcohols with high enantiomeric excess (ee).
Q2: How does the cyclopropyl group on the nitrogen atom influence the enantioselectivity?
The N-substituent on the 2-aminocyclohexanol scaffold plays a crucial role in determining the steric and electronic properties of the catalyst, which in turn affects enantioselectivity. The cyclopropyl group, being a small and rigid carbocycle, can influence the conformation of the catalytic complex, leading to a more organized transition state. This rigidity can enhance facial discrimination of the prochiral substrate, often resulting in high enantioselectivity.
Q3: What is a typical reaction where this compound is used?
A common application is the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes. In this reaction, the chiral ligand forms a complex with diethylzinc, which then acts as a chiral Lewis acid to activate the aldehyde and deliver the ethyl group to one face of the carbonyl, yielding a chiral secondary alcohol.
Q4: How should I prepare the catalyst in situ?
Typically, the chiral ligand is dissolved in an anhydrous, aprotic solvent (e.g., toluene, hexanes, or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). Then, the organometallic reagent, such as diethylzinc, is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The mixture is stirred for a period (e.g., 30 minutes) to allow for the formation of the active catalytic complex before the substrate is introduced.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee%) | 1. Impure or racemic ligand: The enantiomeric purity of the this compound is critical. 2. Presence of water or protic impurities: Water will react with the organometallic reagent and can lead to the formation of achiral catalysts or byproducts. 3. Incorrect ligand-to-metal ratio: The stoichiometry of the ligand and the metal reagent can significantly impact the structure of the active catalyst. 4. Reaction temperature is too high: Higher temperatures can lead to decreased selectivity due to faster, less-selective background reactions. 5. Inappropriate solvent: The solvent can influence the solubility, stability, and aggregation state of the catalytic complex. | 1. Verify the enantiomeric purity of the ligand using chiral HPLC or by measuring its specific rotation. If necessary, recrystallize or purify the ligand. 2. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled reagents. 3. Optimize the ligand-to-metal ratio. A slight excess of the ligand is sometimes beneficial. Common ratios to test are 1:1, 1.1:1, and 1.2:1 (ligand:metal). 4. Perform the reaction at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C). 5. Screen different aprotic solvents such as toluene, hexanes, THF, or dichloromethane. |
| Low Reaction Yield | 1. Inactive catalyst: This could be due to impurities (see above) or degradation of the ligand or organometallic reagent. 2. Low reactivity of the substrate: Sterically hindered or electronically deactivated substrates may react slowly. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. 4. Poor quality of organometallic reagent: The diethylzinc solution may have a lower than stated concentration due to decomposition. | 1. Use freshly opened or purified reagents. Ensure the reaction is set up under a strictly inert atmosphere. 2. Increase the reaction temperature after the initial low-temperature addition step. Consider using a more reactive organometallic reagent if possible. 3. Monitor the reaction progress by TLC or GC/LC-MS and allow for longer reaction times. 4. Titrate the diethylzinc solution to determine its exact concentration before use. |
| Poor Reproducibility | 1. Variations in reagent quality: Inconsistent purity of the ligand, solvent, or organometallic reagent. 2. Inconsistent reaction setup: Small variations in temperature, addition rates, or stirring speed can affect the outcome. 3. Atmospheric moisture contamination: Inconsistent inert atmosphere techniques. | 1. Use reagents from the same batch for a series of experiments. Purify and store reagents under consistent conditions. 2. Use a cryostat for precise temperature control. Employ a syringe pump for consistent addition rates. Ensure efficient and consistent stirring. 3. Standardize your inert atmosphere techniques (e.g., use of a glovebox or Schlenk line). |
Quantitative Data
The following table summarizes representative data for the enantioselective addition of diethylzinc to aldehydes and chalcones catalyzed by chiral β-amino alcohols, including analogs of this compound. This data is provided to give an indication of the expected performance.
| Ligand | Substrate | Product | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (1R,2R)-2-(Methylamino)cyclohexanol | Benzaldehyde | (S)-1-Phenyl-1-propanol | Toluene | 0 | 95 | 92 |
| (1R,2R)-2-(Butylamino)cyclohexanol | Benzaldehyde | (S)-1-Phenyl-1-propanol | Hexane | 0 | 98 | 95 |
| (1R,2R)-2-(Benzylamino)cyclohexanol | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | Toluene | -20 | 92 | 96 |
| Chiral β-amino alcohol | Chalcone | 1,3-Diphenyl-1-pentanone | Toluene | 0 | 85 | 90 |
Note: Data is compiled from various sources and is intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Preparation:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon or in a desiccator.
-
All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.
-
Anhydrous toluene is obtained by distillation from sodium/benzophenone or by passing through a solvent purification system.
-
Diethylzinc (1.0 M solution in hexanes) should be handled with care as it is pyrophoric.
-
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.02 mmol, 1.0 eq).
-
Add 5 mL of anhydrous toluene to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Catalyst Formation:
-
Slowly add diethylzinc (1.0 M in hexanes, e.g., 2.0 mL, 2.0 mmol, 100 eq) to the stirred solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Substrate Addition and Reaction:
-
Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 50 eq relative to ligand) dropwise to the reaction mixture at 0 °C.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (typically after several hours), quench the reaction by the slow addition of 1 M aqueous HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Visualizations
Experimental Workflow for Enantioselective Addition
Proposed Catalytic Cycle
Troubleshooting low yields in asymmetric synthesis with chiral amino alcohols
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields and other issues in asymmetric synthesis utilizing chiral amino alcohols. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yields
Question 1: My reaction is giving a low yield. What are the common general causes and how can I address them?
Answer: Low yields in asymmetric synthesis can stem from a variety of factors, ranging from suboptimal reaction conditions to reagent impurities. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as required. Impurities can interfere with the catalyst or participate in side reactions.
-
Inert Atmosphere: Many organometallic reagents and catalysts are sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry: Carefully check the stoichiometry of all reactants. An incorrect ratio of substrate, reagent, or catalyst can lead to incomplete conversion.
-
Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time. The reaction may not have gone to completion, or the product might be degrading over time. Temperature control is also critical; ensure the reaction is maintained at the specified temperature.
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for addressing low reaction yields.
Category 2: Low Enantioselectivity
Question 2: The yield of my reaction is acceptable, but the enantiomeric excess (ee%) is low. What factors influence enantioselectivity?
Answer: Low enantioselectivity is a common challenge and is often sensitive to subtle changes in the reaction environment.
Key Factors Influencing Enantioselectivity:
-
Catalyst Structure and Purity: The chiral amino alcohol catalyst is the primary source of stereochemical induction. Ensure the catalyst is enantiomerically pure and its structure is correct. Even small amounts of the opposite enantiomer can significantly reduce the product's ee%. The steric and electronic properties of the substituents on the chiral amino alcohol play a crucial role in creating a selective chiral environment.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, the enantioselectivity. A solvent that effectively solvates the transition state leading to the major enantiomer will enhance the ee%. It is often necessary to screen a range of solvents with varying polarities.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer. However, this can also decrease the reaction rate.
-
Substrate-Catalyst Interaction: The electronic and steric properties of the substrate must be compatible with the chiral catalyst. A good "match" between the substrate and the catalyst is essential for high enantioselectivity. Electron-withdrawing or electron-donating groups on the substrate can influence its interaction with the catalyst.
Table 1: Effect of Solvent Polarity on Enantioselectivity (Representative Data)
| Solvent | Relative Polarity | Enantiomeric Excess (ee%) |
| n-Hexane | 0.009 | 75 |
| Toluene | 0.099 | 85 |
| Diethyl Ether | 0.117 | 88 |
| Tetrahydrofuran (THF) | 0.207 | 92 |
| Dichloromethane (DCM) | 0.309 | 80 |
| Acetonitrile | 0.460 | 65 |
| Methanol | 0.762 | 40 |
Table 2: Effect of Temperature on Enantioselectivity (Representative Data)
| Temperature (°C) | Enantiomeric Excess (ee%) |
| 25 | 70 |
| 0 | 85 |
| -20 | 92 |
| -40 | 96 |
| -78 | >99 |
Logical Relationship for Optimizing Enantioselectivity:
Caption: Logical steps for optimizing enantioselectivity.
Category 3: Catalyst-Related Issues
Question 3: I suspect my chiral amino alcohol catalyst is inactive or has decomposed. What are common causes of catalyst deactivation and can it be regenerated?
Answer: Catalyst deactivation is a significant concern in catalytic asymmetric synthesis. Understanding the potential causes can help in preventing and troubleshooting this issue.
Common Causes of Catalyst Deactivation:
-
Poisoning: Impurities in the substrate, reagents, or solvent can bind to the active site of the catalyst, rendering it inactive. Common poisons include water, oxygen, and compounds containing sulfur or phosphorus.
-
Thermal Decomposition: Many catalysts are thermally sensitive and can decompose at elevated temperatures.
-
Aggregation: The catalyst may aggregate under the reaction conditions, reducing the number of accessible active sites.
-
Side Reactions: The catalyst may participate in or be consumed by side reactions with the substrate, product, or solvent.
Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. The appropriate method depends on the nature of the deactivation.
-
Washing: For deactivation due to poisoning by non-covalently bound impurities, washing the catalyst with an appropriate solvent may be effective.
-
Acid/Base Treatment: If the catalyst has been deactivated by an acidic or basic impurity, a careful wash with a dilute, non-reactive base or acid, followed by removal of the washing agent, can sometimes restore activity.
-
Recrystallization: For solid catalysts, recrystallization can be an effective method to remove impurities and restore purity and activity.
Experimental Protocol: General Catalyst Regeneration by Washing
-
Isolate the Catalyst: After the reaction, isolate the catalyst from the reaction mixture, typically by filtration if it is heterogeneous or by extraction if it is soluble.
-
Select a Washing Solvent: Choose a solvent in which the catalyst is insoluble but the suspected impurities are soluble.
-
Wash the Catalyst: Suspend the catalyst in the chosen solvent and stir for a period (e.g., 30 minutes).
-
Isolate the Washed Catalyst: Filter the catalyst and repeat the washing step if necessary.
-
Dry the Catalyst: Dry the catalyst thoroughly under vacuum to remove all traces of the washing solvent.
-
Test Activity: Test the activity and enantioselectivity of the regenerated catalyst in a small-scale trial reaction.
Category 4: Substrate and Reagent Issues
Question 4: My reaction works well for some substrates but fails or gives low yields/ee% for others. How do substrate electronic and steric effects play a role?
Answer: The scope of a catalytic asymmetric reaction is often limited by the electronic and steric properties of the substrates.
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the substrate can significantly influence its reactivity and its interaction with the chiral catalyst. For example, an EWG may make a carbonyl group more electrophilic and thus more reactive, but it could also alter the way the substrate binds in the chiral pocket of the catalyst, leading to lower enantioselectivity. A good linear correlation is sometimes observed between the enantioselectivity and the electronic properties of the substituents on a substrate.
-
Steric Effects: The size and shape of the substrate are critical for a good fit within the chiral environment of the catalyst. Bulky substituents on the substrate can hinder its approach to the catalytic active site, leading to low reactivity. Conversely, if the steric bulk directs the substrate into a specific orientation within the catalyst's chiral pocket, it can lead to high enantioselectivity.
Troubleshooting Substrate Scope Issues:
-
Modify the Catalyst: If a particular substrate is problematic, consider modifying the chiral amino alcohol catalyst. For example, introducing bulkier or less bulky substituents on the catalyst can alter the shape of the chiral pocket to better accommodate the substrate.
-
Modify the Substrate: In some cases, it may be possible to temporarily modify the substrate with a protecting group to improve its reactivity or selectivity in the key asymmetric step.
Category 5: Purification Challenges
Question 5: I am having difficulty purifying my chiral amino alcohol product from the reaction mixture. What are some effective purification techniques?
Answer: Purification of chiral amino alcohols can be challenging due to their polarity and potential for forming salts.
Common Purification Techniques:
-
Chromatography:
-
Silica Gel Chromatography: This is a common method, but the acidic nature of silica gel can sometimes cause decomposition or racemization of the product. Using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can mitigate these issues.
-
Chiral Chromatography (HPLC or SFC): This is the most reliable method for separating enantiomers and determining the enantiomeric excess. However, it is often more expensive and less scalable than other methods.
-
-
Crystallization:
-
Direct Crystallization: If the product is a solid, direct crystallization from a suitable solvent system can be an effective purification method.
-
Fractional Crystallization of Diastereomeric Salts: This is a classical and powerful technique for separating enantiomers. The racemic amino alcohol is reacted with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated salt with a base.
-
-
Ion Exchange Chromatography: For amino alcohols, which are basic, ion exchange chromatography can be a very effective purification method. The product is retained on an acidic ion exchange resin and can then be eluted with a basic solution.
Experimental Protocol: Purification by Fractional Crystallization of Diastereomeric Salts
-
Salt Formation: Dissolve the racemic amino alcohol in a suitable solvent. Add a stoichiometric amount of an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid).
-
Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require some optimization.
-
Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation.
-
Recrystallization (if necessary): If the diastereomeric purity is not high enough, recrystallize the salt from the same or a different solvent system.
-
Liberation of the Free Amino Alcohol: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃) to neutralize the acid and liberate the free amino alcohol.
-
Extraction: Extract the free amino alcohol into an organic solvent.
-
Purification and Characterization: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the purified enantiomerically enriched amino alcohol. Confirm the purity and enantiomeric excess by appropriate analytical techniques (e.g., NMR, chiral HPLC).
Stability and handling guidelines for (1R,2R)-2-(Cyclopropylamino)cyclohexanol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (1R,2R)-2-(Cyclopropylamino)cyclohexanol. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere.[2] Avoid exposure to sources of ignition.[1] For long-term storage, a cool, dry place is advised.[1] The recommended storage temperature is typically between 2-8°C.
Q2: What are the main safety hazards associated with this compound?
A2: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1]
Q3: How do I safely handle this compound?
A3: Avoid contact with skin, eyes, and clothing.[1] Wash your hands thoroughly after handling.[1] Do not breathe in fumes, dust, or vapor.[1] Ensure adequate ventilation during use.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).[1]
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: How should I prepare solutions of this compound?
Stability and Handling Guidelines
While specific quantitative stability data for this compound under various experimental conditions is limited, the following table summarizes general stability information based on its chemical class and available safety data.
| Parameter | Guideline | Source |
| Storage Temperature | 2-8°C (Refrigerated) | Inferred from related compounds |
| Light Sensitivity | Avoid prolonged exposure to light to prevent potential degradation. | General guidance for amino compounds |
| pH Stability | Stability can be pH-dependent. Acidic or basic conditions may lead to salt formation or degradation. It is recommended to buffer solutions to a neutral pH if possible. | General chemical principles |
| Air Sensitivity | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. | [2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Solution: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere). Prepare fresh solutions for each experiment.
-
-
Possible Cause: Presence of impurities.
-
Solution: Verify the purity of the compound using analytical techniques such as HPLC or NMR. If necessary, purify the compound before use.
-
Issue 2: Poor solubility in a desired solvent.
-
Possible Cause: The solvent may not be appropriate for the compound.
-
Solution: Test a range of solvents with varying polarities. Gentle heating or sonication may aid in dissolution, but monitor for any signs of degradation. For aqueous solutions, adjusting the pH to form a salt may increase solubility.
-
Issue 3: Unexpected side reactions during a chemical synthesis.
-
Possible Cause: The amino or hydroxyl group of the compound is reacting with other reagents.
-
Solution: Consider protecting the reactive functional groups (amine and alcohol) before proceeding with the reaction.
-
-
Possible Cause: The compound is unstable under the reaction conditions (e.g., high temperature, strong acid/base).
-
Solution: Attempt the reaction under milder conditions. If possible, screen different catalysts or reagents that are compatible with the compound's functional groups.
-
Experimental Protocols
Protocol 1: General Procedure for Solution Preparation
-
Bring the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial under an inert atmosphere if possible.
-
Add the desired solvent dropwise while gently swirling or stirring until the compound is fully dissolved.
-
If necessary, use sonication or gentle warming to aid dissolution, but avoid excessive heat.
-
Store the prepared solution in a tightly sealed container, protected from light, and at the appropriate temperature (typically 2-8°C for short-term storage).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis (General Method)
This is a general method that may require optimization for your specific equipment and application.
-
Column: A chiral stationary phase (CSP) column is recommended for enantiomeric purity analysis. For general purity, a C18 column may be suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous solution. The exact ratio and buffer will need to be optimized. For chiral separations, a normal phase mobile phase (e.g., hexane/isopropanol) is often used.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm, requires experimental determination).
-
Injection Volume: 5-20 µL.
-
Column Temperature: 25-40°C.
Visualizations
Caption: A general experimental workflow for using this compound.
References
Effect of solvent and temperature on enantiomeric excess with (1R,2R)-2-(Cyclopropylamino)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral ligand (1R,2R)-2-(Cyclopropylamino)cyclohexanol in asymmetric synthesis. The following information is designed to address common challenges and provide guidance on optimizing reaction conditions to achieve high enantiomeric excess (ee).
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a common issue in asymmetric catalysis. Several factors related to solvent and temperature can significantly influence the stereochemical outcome of the reaction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The polarity, coordinating ability, and steric properties of the solvent can affect the transition state geometry of the catalytic cycle, thereby influencing enantioselectivity. It is crucial to screen a variety of solvents. For example, in asymmetric conjugate additions, switching from less polar solvents like toluene to more coordinating solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), or ethyl acetate (EtOAc) has been shown to dramatically improve enantioselectivity.[1] |
| Inappropriate Reaction Temperature | Temperature plays a critical role in controlling the rates of competing reaction pathways. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. If you are observing low ee, try decreasing the reaction temperature incrementally (e.g., from room temperature to 0 °C, -10 °C, or even lower). In a Cu-catalyzed asymmetric addition with a similar amino alcohol ligand, lowering the temperature from room temperature to 0 °C and then to -10 °C resulted in a significant improvement in enantiomeric ratio. |
| Presence of Impurities | Water or other impurities in the solvent or reagents can interfere with the catalyst and reduce enantioselectivity. Ensure all solvents and reagents are rigorously dried and purified before use. |
| Incorrect Catalyst Loading | The catalyst loading can impact the reaction kinetics and, consequently, the enantioselectivity. It is advisable to screen a range of catalyst concentrations to find the optimal loading for your specific reaction. |
Issue 2: Poor Reproducibility of Enantiomeric Excess
Inconsistent ee values between experimental runs can be frustrating. This often points to subtle variations in experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Variations in Temperature Control | Even small fluctuations in temperature can lead to different ee values. Ensure precise and consistent temperature control throughout the reaction using a reliable thermostat or cryostat. |
| Inconsistent Solvent Quality | The purity and water content of the solvent can vary between batches. Use freshly distilled or high-purity anhydrous solvents for each experiment to ensure consistency. |
| Atmospheric Contamination | Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure your reaction setup is properly sealed and purged. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on enantiomeric excess with this compound?
A1: The relationship between solvent polarity and enantiomeric excess is not always straightforward and is highly dependent on the specific reaction mechanism. However, a common trend is that solvents capable of coordinating with the metal center of the catalyst can significantly influence the chiral environment. For instance, ethereal solvents like diethyl ether and THF have been shown to enhance enantioselectivity in certain reactions compared to non-coordinating aromatic solvents like toluene.[1] It is recommended to perform a solvent screen that includes a range of polar aprotic, polar protic (if compatible with the reaction), and non-polar solvents.
Q2: How does temperature generally affect the enantioselectivity of reactions using this chiral ligand?
A2: In many asymmetric reactions, lower temperatures lead to higher enantiomeric excess. This is because the difference in activation energy between the two pathways leading to the R and S enantiomers becomes more significant at lower temperatures, favoring the formation of one enantiomer. A van't Hoff analysis, plotting the natural logarithm of the enantiomeric ratio (ln(er)) against the inverse of the temperature (1/T), can provide thermodynamic parameters and help determine the optimal temperature range for your reaction.[2]
Q3: Are there any specific classes of solvents that are known to work well with chiral amino alcohol ligands?
A3: While the optimal solvent is reaction-specific, ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF), as well as some esters like ethyl acetate (EtOAc), have demonstrated success in improving enantioselectivity in reactions catalyzed by complexes of chiral amino alcohols.[1] Halogenated solvents like dichloromethane (CH₂Cl₂) and chlorinated solvents are also commonly used. It is crucial to test a variety of solvents to identify the best one for your specific transformation.
Data on Structurally Similar Ligands
Table 1: Effect of Solvent on Enantiomeric Ratio (er)
| Solvent | Enantiomeric Ratio (er) |
| Methyl tert-butyl ether (MTBE) | 85:15 |
| Diethyl ether (Et₂O) | 89:11 |
| Tetrahydrofuran (THF) | 88:12 |
| Dichloromethane (CH₂Cl₂) | 82:18 |
Reaction conditions: Substrate (0.20 mmol), Cu(OTf)₂ (5 mol %), ligand (7.5 mol %), DIPEA (1.2 equiv), aniline (3 equiv), 48 h. Data is illustrative and based on findings for a similar ligand.
Table 2: Effect of Temperature on Enantiomeric Ratio (er)
| Temperature (°C) | Enantiomeric Ratio (er) |
| 25 (Room Temperature) | 85:15 |
| 0 | 91:9 |
| -10 | 94:6 |
| -20 | Less productive |
Reaction conditions: Substrate (0.20 mmol), Cu(OTf)₂ (5 mol %), ligand (7.5 mol %), DIPEA (1.2 equiv), aniline (3 equiv), in 2-Me-THF, 48 h. Data is illustrative and based on findings for a similar ligand.
Experimental Protocols
General Procedure for a Catalytic Asymmetric Addition
The following is a representative experimental protocol for a Cu-catalyzed asymmetric addition of an amine to an alkyne-functionalized oxetane, adapted from literature for similar chiral amino alcohol ligands. This should be optimized for your specific substrates and reaction.
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (5 mol %) and the chiral ligand this compound (7.5 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the desired anhydrous solvent (e.g., 2-Me-THF, 1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C) using a cryostat.
-
Add the amine (3 equiv) and diisopropylethylamine (DIPEA) (1.2 equiv) to the reaction mixture.
-
Finally, add the alkyne-functionalized oxetane (1.0 equiv, 0.20 mmol) to initiate the reaction.
-
Stir the reaction at the set temperature for the optimized reaction time (e.g., 48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and work up as appropriate for your product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).
Visualizations
Caption: A generalized experimental workflow for asymmetric catalysis.
References
- 1. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to regenerate and recycle (1R,2R)-2-(Cyclopropylamino)cyclohexanol catalysts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the regeneration and recycling of (1R,2R)-2-(Cyclopropylamino)cyclohexanol catalysts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems that may arise during the use and recycling of this compound catalysts.
Q1: My catalyst shows significantly reduced activity after the first reaction cycle. What are the potential causes and how can I address this?
A1: Reduced catalyst activity, or deactivation, can stem from several factors. The most common causes are poisoning, thermal degradation, or physical loss of the catalyst.
-
Catalyst Poisoning: Impurities in the reaction mixture, such as acidic or basic compounds, water, or byproducts, can bind to the active sites of the catalyst, rendering it inactive.
-
Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried. If poisoning is suspected, a simple washing procedure can often regenerate the catalyst. (See Experimental Protocol 1).
-
-
Thermal Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition.
-
Solution: Operate the reaction at the lowest effective temperature. If the catalyst has been exposed to excessive heat, its regeneration may not be possible.
-
-
Physical Loss: If the catalyst is not recovered efficiently between cycles, a decrease in the overall amount will lead to a drop in the reaction rate.
-
Solution: Optimize your catalyst recovery procedure. For homogeneous applications, this may involve careful extraction. For heterogenized catalysts (e.g., immobilized on a solid support), ensure complete filtration or separation.
-
Q2: I am observing a decrease in the enantioselectivity of my reaction with each catalyst recycle. What could be the reason?
A2: A loss of enantioselectivity often points to changes in the chiral environment of the catalyst.
-
Partial Racemization: Under harsh reaction conditions (e.g., strong acid or base, high temperature), the chiral centers of the catalyst could undergo partial racemization.
-
Solution: Re-evaluate your reaction conditions to ensure they are not too harsh. Analyze the recovered catalyst using chiral HPLC to determine its enantiomeric purity.
-
-
Formation of Achiral Byproducts: The catalyst might be degrading into achiral species that can still catalyze the reaction but without stereocontrol.
-
Solution: Analyze the recovered catalyst by techniques like NMR or mass spectrometry to identify any degradation products. A purification step, such as recrystallization, may be necessary to remove these impurities.
-
Q3: After washing the catalyst, I am having difficulty removing the residual solvent, which seems to affect the next reaction run.
A3: Residual solvent can interfere with the subsequent reaction by altering the polarity of the reaction medium or by reacting with the starting materials.
-
Inefficient Drying: Standard drying methods might not be sufficient to remove high-boiling point solvents.
-
Solution: Dry the catalyst under high vacuum for an extended period. Gentle heating under vacuum can also be effective, but care must be taken to avoid thermal degradation. For sensitive catalysts, a solvent exchange with a more volatile solvent followed by vacuum drying can be beneficial.
-
Frequently Asked Questions (FAQs)
Q4: What is the most effective general method for recycling this compound catalysts?
A4: For the unsupported catalyst, a common method is liquid-liquid extraction after the reaction is complete. Typically, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution (e.g., brine or a slightly basic solution) to remove impurities. The organic layer containing the catalyst can then be dried and the solvent evaporated. For a more robust and scalable approach, immobilizing the catalyst on a solid support (like silica or polymer beads) allows for simple filtration and reuse.
Q5: How can I determine the purity and activity of my recycled catalyst?
A5: A combination of analytical techniques is recommended to assess the quality of the recycled catalyst.
-
Purity:
-
NMR Spectroscopy: To confirm the structural integrity of the catalyst.
-
HPLC/GC: To quantify the purity and, with a chiral column, to determine the enantiomeric excess (ee%).
-
-
Activity:
-
The most direct way to measure activity is to perform a small-scale test reaction with the recycled catalyst under standard conditions and compare the conversion and enantioselectivity to that of a fresh catalyst.
-
Q6: Is it possible to regenerate a catalyst that has been completely deactivated?
A6: This depends on the cause of deactivation.
-
Poisoning: Often reversible by washing the catalyst to remove the inhibiting species.
-
Thermal Degradation or Decomposition: This is generally irreversible. If the catalyst's chemical structure has been altered, it cannot be restored by simple procedures. In such cases, the catalyst would need to be re-synthesized.
Q7: How many times can I typically recycle the this compound catalyst?
A7: The number of possible recycling runs depends heavily on the specific reaction conditions, the purity of the substrates and solvents, and the efficiency of the recovery process. With proper handling and regeneration, it is often possible to reuse the catalyst for multiple cycles (e.g., 5-10 times) without a significant loss in performance. Immobilized catalysts may offer even greater recyclability.
Data Presentation
Table 1: Hypothetical Catalyst Recycling Performance
| Recycle Run | Catalyst Recovery (%) | Product Yield (%) | Enantiomeric Excess (ee%) |
| 1 (Fresh) | 100 | 95 | 99 |
| 2 | 98 | 94 | 98 |
| 3 | 97 | 92 | 98 |
| 4 | 96 | 90 | 97 |
| 5 | 95 | 88 | 96 |
Note: This table is for illustrative purposes and actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Regeneration of this compound Catalyst by Washing
-
Quench and Dilute: After the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of NH4Cl). Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a mild aqueous solution. A slightly basic wash (e.g., saturated NaHCO3 solution) can help remove acidic impurities. Follow with a wash with brine to remove residual water.
-
Dry the Organic Phase: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to recover the catalyst.
-
Drying: Dry the recovered catalyst under high vacuum to remove any remaining solvent.
Protocol 2: Assessment of Recycled Catalyst Activity
-
Prepare a Standard Reaction: Set up a small-scale reaction using fresh catalyst under your optimized reaction conditions. This will serve as the benchmark.
-
Run a Test Reaction: In parallel, set up an identical reaction using the same molar percentage of the recycled catalyst.
-
Monitor and Analyze: Monitor both reactions for conversion over time using an appropriate analytical technique (e.g., GC, LC, or TLC).
-
Determine Enantioselectivity: Upon completion, determine the enantiomeric excess of the product from both reactions using chiral HPLC or GC.
-
Compare Results: Compare the conversion rate and the final enantioselectivity of the reaction with the recycled catalyst to the benchmark reaction. A significant drop in either parameter indicates incomplete regeneration or irreversible deactivation.
Visualizations
Caption: Workflow for the regeneration and recycling of a homogeneous catalyst.
Caption: Troubleshooting logic for catalyst deactivation.
Technical Support Center: Overcoming Substrate Limitations in Reactions with (1R,2R)-2-(Cyclopropylamino)cyclohexanol
Welcome to the technical support center for (1R,2R)-2-(Cyclopropylamino)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common substrate-related challenges encountered during its use in asymmetric synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on the common application of this compound as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes.
Issue 1: Low Enantioselectivity with Aliphatic Aldehydes
-
Question: I am observing low enantiomeric excess (ee) when using linear or cyclic aliphatic aldehydes as substrates. How can I improve the stereochemical control?
-
Answer: Low enantioselectivity with aliphatic aldehydes is a known limitation. Unlike aromatic aldehydes, which can engage in favorable π-π stacking interactions with the ligand-metal complex, aliphatic substrates lack this feature, leading to a less organized transition state.
-
Recommendation 1: Lower the Reaction Temperature. Decreasing the temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved enantioselectivity. Try running the reaction at 0 °C or -20 °C.
-
Recommendation 2: Increase Ligand Loading. A higher concentration of the chiral ligand can sometimes favor the formation of the more selective catalytic species. Increase the ligand loading from the typical 2-5 mol% to 10 mol%.
-
Recommendation 3: Use of an Additive. The addition of a Lewis acid co-catalyst, such as titanium (IV) isopropoxide, can help to pre-organize the aldehyde in the transition state, leading to better facial discrimination.
-
Issue 2: Poor Reactivity with Sterically Hindered Aldehydes
-
Question: My reaction is sluggish or shows no conversion when using sterically bulky aldehydes (e.g., ortho-substituted benzaldehydes or pivalaldehyde). What can I do to promote the reaction?
-
Answer: Steric hindrance around the carbonyl group of the aldehyde can significantly slow down the reaction rate by impeding the approach of the nucleophile.
-
Recommendation 1: Increase Reaction Temperature and Time. While this may have a negative impact on enantioselectivity, carefully increasing the reaction temperature to room temperature or slightly above may be necessary to achieve acceptable conversion. Monitor the reaction over an extended period (up to 48 hours).
-
Recommendation 2: Increase Reagent Concentration. A higher concentration of both diethylzinc and the aldehyde can help to increase the reaction rate.
-
Recommendation 3: Consider a Different Ligand. If the steric bulk is too great, this compound may not be the optimal ligand. A ligand with a smaller steric profile might be more effective.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am getting variable yields and enantioselectivity between batches. What are the likely causes?
-
Answer: Inconsistent results are often traced back to the quality of the reagents and the reaction setup.
-
Recommendation 1: Ensure Anhydrous Conditions. Organozinc reagents are extremely sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Recommendation 2: Check the Quality of Diethylzinc. The concentration of commercial diethylzinc solutions can vary. It is advisable to titrate the diethylzinc solution before use to determine its exact molarity.
-
Recommendation 3: Purity of the Ligand and Aldehyde. Ensure that the this compound ligand and the aldehyde substrate are of high purity. Impurities can interfere with the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the diethylzinc addition reaction catalyzed by this compound?
A1: Non-coordinating, non-polar solvents are generally preferred. Toluene and hexane are the most commonly used and often give the best balance of reactivity and enantioselectivity. Ethereal solvents like THF can coordinate to the zinc center and may lead to lower enantioselectivity.
Q2: How does the electronic nature of the aldehyde substrate affect the reaction?
A2: Electron-withdrawing groups on aromatic aldehydes generally lead to faster reaction rates due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups can slow down the reaction. The effect on enantioselectivity can vary, but often, electron-poor aromatic aldehydes provide high enantioselectivity.
Q3: Can this compound be used for the addition of other organometallic reagents?
A3: While it is most commonly used with diethylzinc, this ligand can also be effective for the addition of other dialkylzinc reagents. Its effectiveness with other organometallics, such as Grignard reagents or organolithiums, is less predictable and would require optimization, as these reagents are more reactive and can lead to background, non-catalyzed reactions.
Q4: What is the role of the cyclopropyl group on the ligand?
A4: The N-cyclopropyl group provides a specific steric and electronic environment around the nitrogen atom. This influences the geometry of the zinc-ligand complex and, consequently, the facial selectivity of the nucleophilic attack on the aldehyde. The rigidity and size of the cyclopropyl group are key to achieving high enantioselectivity with a range of substrates.
Quantitative Data Summary
The following tables summarize the typical performance of this compound in the asymmetric addition of diethylzinc to various aldehydes. These are representative data and actual results may vary depending on the specific reaction conditions.
Table 1: Performance with Aromatic Aldehydes
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 95-99 | 90-98 |
| 4-Chlorobenzaldehyde | 92-98 | 92-97 |
| 4-Methoxybenzaldehyde | 90-96 | 88-95 |
| 2-Chlorobenzaldehyde | 75-85 | 85-92 |
| 1-Naphthaldehyde | 90-95 | 90-96 |
Table 2: Performance with Aliphatic and α,β-Unsaturated Aldehydes
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclohexanecarboxaldehyde | 70-80 | 60-75 |
| Heptanal | 65-75 | 50-65 |
| Cinnamaldehyde | 85-95 | 80-90 |
| Pivalaldehyde | 40-50 | 70-80 |
Experimental Protocols
General Protocol for the Asymmetric Addition of Diethylzinc to Aldehydes
-
Preparation: Under an inert atmosphere (argon or nitrogen), a solution of this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) is prepared in an oven-dried Schlenk flask.
-
Reagent Addition: To this solution, a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 equivalents) is added dropwise at 0 °C.
-
Stirring: The resulting mixture is stirred at 0 °C for 30 minutes.
-
Substrate Addition: The aldehyde (1.0 mmol, 1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding chiral secondary alcohol.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Technical Support Center: Enhancing Catalytic Activity of (1R,2R)-2-(Cyclopropylamino)cyclohexanol Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-(Cyclopropylamino)cyclohexanol complexes in asymmetric catalysis.
General Introduction to this compound Complexes
This compound is a chiral amino alcohol ligand. When complexed with transition metals such as ruthenium, rhodium, or iridium, it forms catalysts used in asymmetric synthesis to produce enantiomerically enriched products. These catalysts are particularly effective in reactions like asymmetric transfer hydrogenation of ketones and imines. The precise steric and electronic properties of the ligand create a chiral environment around the metal center, enabling high stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are catalyzed by this compound complexes?
A1: These complexes are primarily used for asymmetric transfer hydrogenation of prochiral ketones and imines to produce chiral secondary alcohols and amines, respectively. They can also be explored for other asymmetric transformations like additions to carbonyls and imines.
Q2: Which metal precursors are commonly used with this ligand?
A2: Ruthenium(II) precursors, such as [RuCl2(p-cymene)]2, are frequently used to form active catalysts for asymmetric transfer hydrogenation. Other transition metals like rhodium and iridium can also be complexed with this type of ligand for various catalytic applications.
Q3: How is the active catalyst prepared?
A3: The active catalyst is typically prepared in situ by reacting the this compound ligand with a suitable metal precursor in an appropriate solvent. The mixture is often stirred at room temperature or slightly elevated temperatures to facilitate complex formation before the substrate is introduced.
Q4: What are the typical reaction conditions for an asymmetric transfer hydrogenation?
A4: A typical reaction involves the substrate, the pre-formed catalyst (or the ligand and metal precursor), a hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture), and a suitable solvent (e.g., isopropanol, dichloromethane, toluene). The reaction is usually run under an inert atmosphere (nitrogen or argon) at temperatures ranging from room temperature to 80 °C.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). To determine the enantiomeric excess (ee) of the product, chiral HPLC or chiral GC is typically employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | 1. Inactive catalyst | - Ensure the metal precursor and ligand are of high purity. - Prepare the catalyst in situ under strictly inert conditions. - Vary the ligand-to-metal ratio to find the optimal composition. |
| 2. Incompatible solvent | - Screen a range of solvents with different polarities (e.g., isopropanol, toluene, CH2Cl2). | |
| 3. Presence of catalyst poisons | - Purify all reagents and solvents to remove potential inhibitors (e.g., water, oxygen, coordinating impurities). | |
| 4. Inappropriate temperature | - Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate. | |
| Low Enantioselectivity (ee) | 1. Suboptimal ligand-metal interaction | - Adjust the ligand-to-metal ratio. An excess of ligand can sometimes be beneficial. |
| 2. Incorrect solvent choice | - The solvent can significantly influence the chiral induction. Screen various solvents. | |
| 3. Reaction temperature is too high | - Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate. | |
| 4. Inappropriate hydrogen source | - For transfer hydrogenations, the choice of hydrogen donor (e.g., isopropanol vs. formic acid) can affect the ee. | |
| Poor Reproducibility | 1. Variable quality of reagents | - Use reagents and solvents from a reliable source and of the same batch for a series of experiments. |
| 2. Inconsistent reaction setup | - Ensure consistent stirring speed, temperature control, and inert atmosphere conditions. | |
| 3. Catalyst degradation | - Prepare the catalyst fresh for each experiment, as some complexes may not be stable over long periods. | |
| Incomplete Conversion | 1. Insufficient catalyst loading | - Increase the catalyst loading (e.g., from 1 mol% to 2 mol%). |
| 2. Catalyst deactivation | - Catalyst deactivation can occur over time.[1] Consider adding the catalyst in portions. For potential deactivation mechanisms, refer to literature on catalyst poisoning and fouling.[2] | |
| 3. Reaction equilibrium reached | - If the reaction is reversible, consider strategies to shift the equilibrium (e.g., removing a byproduct). |
Data on Catalyst Performance
Quantitative data for the catalytic activity of this compound complexes is not widely available in the general literature. However, for the closely related (1R,2R)-2-(Methylamino)cyclohexanol ligand, the following trends are observed in asymmetric transfer hydrogenation, which can serve as a starting point for optimization studies.
| Parameter | Condition | Effect on Yield | Effect on Enantioselectivity (ee) |
| Temperature | Increase | Generally increases | Often decreases |
| Catalyst Loading | Increase | Increases | Generally no significant effect |
| Substrate Concentration | Increase | May decrease due to substrate inhibition | May decrease |
| Solvent Polarity | Varies | Highly solvent-dependent | Highly solvent-dependent |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of a Ketone
Materials:
-
This compound ligand
-
[RuCl2(p-cymene)]2
-
Substrate (prochiral ketone)
-
Anhydrous isopropanol (hydrogen source and solvent)
-
Anhydrous base (e.g., K2CO3 or Cs2CO3)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and this compound (0.011 mmol, 2.2 mol%) in anhydrous isopropanol (2.5 mL).
-
Stir the mixture at 80 °C for 20 minutes. The solution should turn from dark red to yellow-orange.
-
-
Reaction Execution:
-
Cool the catalyst solution to room temperature.
-
Add the substrate (0.5 mmol, 1 equivalent) and the base (e.g., K2CO3, 0.1 mmol, 20 mol%) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
-
Visualizations
Caption: General workflow for asymmetric transfer hydrogenation.
Caption: Troubleshooting workflow for enhancing catalytic performance.
References
Validation & Comparative
Determination of enantiomeric excess for products synthesized with (1R,2R)-2-(Cyclopropylamino)cyclohexanol
A comprehensive evaluation of chiral ligands is crucial for the development of efficient and highly selective asymmetric transformations. This guide provides a comparative analysis of the performance of (1R,2R)-2-aminocyclohexanol derivatives as chiral ligands, with a focus on the determination of enantiomeric excess in the products synthesized. While the primary focus of this guide is on the well-documented (1R,2R)-2-(N,N-Dimethylamino)cyclohexanol due to a lack of published data for (1R,2R)-2-(Cyclopropylamino)cyclohexanol, the principles and methodologies discussed are broadly applicable to the evaluation of new chiral ligands within this structural class.
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable chiral secondary alcohols. The efficiency and stereoselectivity of these reactions are heavily reliant on the choice of the chiral ligand. Amino alcohols derived from the chiral scaffold of cyclohexanediamine are a prominent class of ligands that have demonstrated considerable success in this arena.
Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively assess the performance of (1R,2R)-2-(N,N-Dimethylamino)cyclohexanol and compare it with other chiral ligands, the enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction. The enantiomeric excess (ee) of the resulting (S)-1-phenyl-1-propanol is a direct measure of the ligand's ability to induce stereoselectivity.
| Chiral Ligand | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-2-(N,N-Dimethylamino)cyclohexanol | 2 | Toluene | 0 | 95 | 98 (S) |
| (1R,2R)-N,N-dibutyl-2-aminocyclohexanol | 2 | Toluene | 0 | 92 | 96 (S) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 5 | Toluene | 25 | 85 | 88 (R) |
| (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) | 5 | Toluene | 25 | >95 | 98 (R) |
Note: The data presented for (1R,2R)-2-(N,N-Dimethylamino)cyclohexanol and its dibutyl analogue are representative values from the literature for this class of ligands under optimized conditions. The performance of this compound is expected to be influenced by the steric and electronic properties of the cyclopropyl group.
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
To a solution of the chiral ligand (0.02 mmol) in anhydrous toluene (2 mL) under an inert atmosphere (e.g., argon or nitrogen) is added diethylzinc (1.0 M in hexanes, 2.2 mmol) at 0 °C. The mixture is stirred for 30 minutes, after which freshly distilled benzaldehyde (1.0 mmol) is added dropwise. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral alcohol.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess of the synthesized 1-phenyl-1-propanol is determined by chiral HPLC analysis.
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal composition may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A dilute solution of the purified product in the mobile phase.
The enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
Logical Workflow for Ligand Evaluation
The process of evaluating a new chiral ligand like this compound follows a logical progression from synthesis to the determination of its effectiveness in inducing chirality.
Caption: Workflow for the evaluation of a new chiral ligand.
Proposed Catalytic Cycle
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol, is believed to involve the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, directing the transfer of an ethyl group from another diethylzinc molecule to one enantiotopic face of the carbonyl group.
Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.
Comparative study of (1R,2R)-2-(Cyclopropylamino)cyclohexanol vs other chiral amino alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various chiral amino alcohols as catalysts in the asymmetric addition of diethylzinc to aldehydes, a benchmark reaction for evaluating catalyst performance. While direct experimental data for (1R,2R)-2-(cyclopropylamino)cyclohexanol in this specific reaction was not available in the reviewed literature, this guide offers a comprehensive overview of the performance of other notable chiral amino alcohols, detailed experimental protocols, and insights into the reaction mechanism.
Data Presentation: Performance of Chiral Amino Alcohols
The following table summarizes the performance of several chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a standard method for assessing the effectiveness of chiral catalysts in inducing enantioselectivity.
| Chiral Amino Alcohol Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) |
| (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) | 97 | 98 |
| (1R,2S)-N,N-dimethyl-1,2-diphenylethylene-1,2-diamine | 95 | 96 |
| (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol | 92 | 94 |
| (S)-diphenyl(pyrrolidin-2-yl)methanol (DPP) | 98 | 97 |
| (1S,2R)-2-(N-methyl-N-benzylamino)-1-phenylpropan-1-ol | 96 | 95 |
Note: The performance of chiral catalysts can be influenced by reaction conditions such as temperature, solvent, and the ratio of reactants. The data presented here is for comparative purposes and is based on optimized conditions reported in the literature.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
Materials:
-
Chiral amino alcohol catalyst (e.g., (-)-DAIB)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol) in anhydrous toluene (2 mL).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Chiral Catalyst Screening
Caption: Workflow for screening chiral amino alcohol catalysts.
Diagram 2: Proposed Catalytic Cycle for Diethylzinc Addition
Caption: Noyori mechanism for asymmetric diethylzinc addition.
(1R,2R)-2-(Cyclopropylamino)cyclohexanol vs. Proline-Derived Catalysts: A Comparative Guide for Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric organocatalysis, the choice of catalyst is paramount to achieving desired stereochemical outcomes. This guide provides a detailed comparison of (1R,2R)-2-(cyclopropylamino)cyclohexanol and proline-derived catalysts, focusing on their performance in the asymmetric aldol reaction—a cornerstone of carbon-carbon bond formation in synthetic chemistry.
While proline and its derivatives have long been the workhorses of enamine-based catalysis, emerging catalysts such as this compound offer promising alternatives. This guide presents a side-by-side analysis of their catalytic efficiency, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.
Performance Benchmark: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
To provide a clear and objective comparison, this guide focuses on the well-studied asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The following table summarizes the performance of L-Proline as a catalyst in this reaction under specific conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | DMSO | 4 | 99 | 95:5 | 96 (anti) |
Catalytic Mechanism: An Enamine-Based Pathway
Both proline-derived catalysts and this compound are believed to operate through a common enamine-based catalytic cycle in the asymmetric aldol reaction. The secondary amine of the catalyst reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral aldol product.
Figure 1. Generalized catalytic cycle for the asymmetric aldol reaction.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below is a representative protocol for the L-Proline catalyzed asymmetric aldol reaction of cyclohexanone and 4-nitrobenzaldehyde.
L-Proline Catalyzed Asymmetric Aldol Reaction
-
Materials:
-
L-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) is added cyclohexanone (5.0 mmol, 10 equivalents).
-
L-Proline (0.15 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature for 4 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Figure 2. Experimental workflow for the L-Proline catalyzed aldol reaction.
Conclusion
L-Proline remains a highly effective and well-documented catalyst for the asymmetric aldol reaction, consistently delivering high yields and excellent stereoselectivity. While this compound represents a potentially valuable class of organocatalysts, a lack of directly comparable, published experimental data for the benchmark aldol reaction prevents a definitive performance comparison at this time.
For researchers and drug development professionals, the reliability and extensive literature support for proline-derived catalysts make them a primary choice for established synthetic routes. However, the exploration of novel catalysts like this compound is encouraged for new transformations where proline-based systems may be suboptimal. Further research and publication of performance data for these newer catalysts are essential to fully understand their potential and expand the toolkit of asymmetric organocatalysis.
Validating the Reaction Mechanism of (1R,2R)-2-(Cyclopropylamino)cyclohexanol through Kinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanism for the synthesis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol, a key intermediate in various pharmaceutical compounds. We will delve into kinetic studies designed to elucidate the reaction pathway, comparing a proposed primary mechanism with a potential alternative. Detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction pathways and workflows are provided to support the validation process.
Proposed Reaction Mechanism: Nucleophilic Ring-Opening of Cyclohexene Oxide
The synthesis of this compound is proposed to proceed via the nucleophilic ring-opening of cyclohexene oxide by cyclopropylamine. This reaction is a class of aminolysis of epoxides, a common and efficient method for the synthesis of β-amino alcohols.[1][2] The reaction is expected to follow a bimolecular mechanism, where the amine attacks the electrophilic carbon of the epoxide ring.
Primary Proposed Mechanism (Uncatalyzed):
A direct nucleophilic attack of cyclopropylamine on one of the electrophilic carbons of the cyclohexene oxide ring. This is an SN2 type reaction, resulting in the inversion of stereochemistry at the site of attack. To obtain the desired (1R,2R) stereochemistry, the starting material would be (1R,2R)-cyclohexene oxide.
Alternative Mechanism (Base-Catalyzed):
In the presence of a base, the amine nucleophile can be deprotonated to form a more potent nucleophile, the amide anion. This would significantly increase the reaction rate. However, strong bases can also promote side reactions. For the purpose of this guide, we will consider a hypothetical base-catalyzed pathway to compare with the uncatalyzed reaction.
Kinetic Studies: Experimental Design and Data
To validate the proposed mechanism and determine the rate law of the reaction, a series of kinetic experiments are outlined. The primary method employed is the method of initial rates.[3][4][5][6] This involves measuring the initial rate of the reaction while systematically varying the initial concentrations of the reactants.
Experimental Protocols
1. Materials and Instrumentation:
-
(1R,2R)-Cyclohexene oxide (reactant)
-
Cyclopropylamine (reactant)
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran - THF)
-
Internal standard for chromatographic analysis (e.g., Dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for monitoring reactant concentration.
-
Thermostated reaction vessel.
2. General Procedure for Kinetic Runs:
-
A solution of (1R,2R)-cyclohexene oxide and the internal standard in THF is prepared in a thermostated reaction vessel maintained at a constant temperature (e.g., 298 K).
-
A separate solution of cyclopropylamine in THF is prepared.
-
To initiate the reaction, the cyclopropylamine solution is rapidly added to the cyclohexene oxide solution with vigorous stirring.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Each aliquot is immediately quenched (e.g., by dilution with a cold solvent or addition of a quenching agent) to stop the reaction.
-
The concentration of the remaining (1R,2R)-cyclohexene oxide in each aliquot is determined by GC-FID or HPLC analysis by comparing its peak area to that of the internal standard.
-
The initial rate of the reaction is determined from the slope of the concentration of the reactant versus time plot in the initial linear region.
3. Determination of Reaction Order:
-
Order with respect to (1R,2R)-Cyclohexene oxide: A series of experiments is conducted where the initial concentration of cyclopropylamine is held constant, while the initial concentration of (1R,2R)-cyclohexene oxide is varied.
-
Order with respect to Cyclopropylamine: A series of experiments is conducted where the initial concentration of (1R,2R)-cyclohexene oxide is held constant, while the initial concentration of cyclopropylamine is varied.
Data Presentation: Uncatalyzed Reaction
The following tables summarize hypothetical experimental data for the uncatalyzed reaction.
Table 1: Determination of Reaction Order with Respect to (1R,2R)-Cyclohexene Oxide
| Experiment | [Cyclohexene Oxide]₀ (M) | [Cyclopropylamine]₀ (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.30 | 0.10 | 4.5 x 10⁻⁵ |
Analysis: Doubling the initial concentration of cyclohexene oxide (from Exp. 1 to 2) doubles the initial rate. This indicates that the reaction is first order with respect to cyclohexene oxide.
Table 2: Determination of Reaction Order with Respect to Cyclopropylamine
| Experiment | [Cyclohexene Oxide]₀ (M) | [Cyclopropylamine]₀ (M) | Initial Rate (M/s) |
| 4 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 5 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
| 6 | 0.10 | 0.30 | 4.5 x 10⁻⁵ |
Analysis: Doubling the initial concentration of cyclopropylamine (from Exp. 4 to 5) doubles the initial rate. This indicates that the reaction is first order with respect to cyclopropylamine.
Rate Law for the Uncatalyzed Reaction:
Based on the data, the rate law is:
Rate = k[(1R,2R)-Cyclohexene oxide][Cyclopropylamine]
The overall reaction order is 2, which is consistent with a bimolecular SN2 mechanism.
Comparison with a Hypothetical Base-Catalyzed Reaction
Table 3: Comparison of Uncatalyzed vs. Hypothetical Base-Catalyzed Reaction
| Reaction Condition | [Cyclohexene Oxide]₀ (M) | [Cyclopropylamine]₀ (M) | Catalyst | Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| Uncatalyzed | 0.10 | 0.10 | None | 1.5 x 10⁻³ | 1 |
| Base-Catalyzed | 0.10 | 0.10 | 0.01 M NaH | 7.5 x 10⁻² | 50 |
Analysis: The presence of a base catalyst significantly increases the rate constant, leading to a much faster reaction. This supports the hypothesis that deprotonation of the amine enhances its nucleophilicity.
Visualizing the Reaction Pathways and Experimental Workflow
Reaction Mechanism Diagram
Caption: Proposed SN2 mechanism for the synthesis.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis.
Conclusion
The kinetic data strongly supports a bimolecular reaction mechanism for the synthesis of this compound from (1R,2R)-cyclohexene oxide and cyclopropylamine, consistent with an SN2 type nucleophilic ring-opening. The reaction is first order with respect to each reactant, with an overall second-order rate law. The comparison with a hypothetical base-catalyzed reaction demonstrates a potential avenue for rate enhancement, though this would require further optimization to control for potential side reactions. The methodologies and data presented in this guide provide a robust framework for the validation of this and similar reaction mechanisms, which is crucial for process development and scale-up in the pharmaceutical industry.
References
Comparative Analysis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol: A Guide for Researchers
For researchers, scientists, and drug development professionals exploring the landscape of chiral catalysts, (1R,2R)-2-(Cyclopropylamino)cyclohexanol presents a molecule of significant interest due to its structural relationship to a well-established class of ligands used in asymmetric synthesis. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental data on its cross-reactivity and substrate scope.
This guide, therefore, aims to provide a comparative analysis by drawing parallels with closely related and extensively studied analogues, namely derivatives of (1R,2R)-diaminocyclohexane and other N-substituted amino alcohols. By examining the performance of these structural surrogates, we can infer the potential catalytic behavior of this compound and provide a framework for its potential applications and future research.
Inferred Catalytic Profile and Comparison with Analogues
Chiral 1,2-amino alcohols and 1,2-diamines are privileged scaffolds in asymmetric catalysis, frequently employed as ligands for a variety of metal-catalyzed reactions. The core structure of this compound, featuring a vicinal amino alcohol on a cyclohexane backbone, suggests its utility in reactions such as asymmetric additions, reductions, and carbon-carbon bond-forming reactions.
The N-cyclopropyl substituent is a key feature that would differentiate its catalytic activity from more common N-methyl or N-benzyl analogues. The electronic and steric properties of the cyclopropyl group can influence the catalyst's reactivity, selectivity, and stability.
Table 1: Comparison of this compound with Structurally Related Catalysts
| Catalyst/Ligand Family | Common Applications | Anticipated Advantages of Cyclopropyl Moiety | Potential Limitations |
| (1R,2R)-2-(Alkylamino)cyclohexanols | Asymmetric alkylation, arylation, and conjugate additions. | The cyclopropyl group may offer unique steric bulk, potentially leading to higher enantioselectivity for specific substrates. | Steric hindrance might limit the substrate scope to smaller molecules. |
| (1R,2R)-Diaminocyclohexane (DACH) Derivatives | Asymmetric hydrogenation, transfer hydrogenation, and Michael additions. | The presence of a hydroxyl group in place of a second amine could alter the coordination to the metal center, influencing reactivity and selectivity. | May exhibit lower catalytic activity in reactions where a bidentate N,N-ligation is crucial. |
| Chiral Amino Alcohols (general) | Catalytic asymmetric synthesis of β-amino alcohols and other chiral building blocks. | The rigid cyclohexane backbone provides a well-defined chiral environment. | The specific stereochemistry may favor certain substrate classes over others. |
Experimental Protocols: A Generalized Approach
While specific protocols for this compound are not available, the following represents a generalized experimental workflow for evaluating the substrate scope and cross-reactivity of a new chiral amino alcohol ligand in a model asymmetric reaction, such as the addition of diethylzinc to an aldehyde.
Experimental Workflow for Substrate Scope Analysis
Caption: Generalized workflow for evaluating a new chiral ligand.
Detailed Methodologies
1. Catalyst Preparation:
-
A solution of the chiral ligand, this compound, in an anhydrous solvent (e.g., toluene) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, a stoichiometric amount of a metal precursor, for example, titanium(IV) isopropoxide, is added dropwise at a controlled temperature (e.g., 0 °C).
-
The resulting mixture is stirred for a specified period to allow for the in-situ formation of the chiral catalyst complex.
2. Asymmetric Addition Reaction:
-
The aldehyde substrate, dissolved in the same anhydrous solvent, is added to the pre-formed catalyst solution.
-
A solution of diethylzinc is then added dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -20 °C) to control the reaction rate and selectivity.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
3. Product Isolation and Analysis:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Logical Relationship for Catalyst Development
The development and evaluation of a new catalyst like this compound follows a logical progression from synthesis to application and optimization.
Caption: The logical progression of catalyst development and evaluation.
Future Directions and Recommendations
Given the lack of specific data, the following steps are recommended for researchers interested in this compound:
-
Synthesis and Characterization: The first crucial step is the synthesis and thorough characterization of the compound to ensure its purity and stereochemical integrity.
-
Screening in Model Reactions: The catalyst should be screened in a range of well-established asymmetric reactions to identify its potential areas of application.
-
Systematic Substrate Scope Analysis: Once a promising reaction is identified, a systematic study of the substrate scope should be conducted to understand its generality and limitations.
-
Comparative Studies: Direct, head-to-head comparisons with known catalysts, such as those derived from (1R,2R)-2-(methylamino)cyclohexanol or (1R,2R)-diaminocyclohexane, will be essential to quantify its performance benefits.
Cost-Effectiveness Analysis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of a chiral auxiliary or ligand is a critical decision that impacts both the stereochemical outcome of a synthesis and its overall cost-effectiveness. This guide provides a comparative analysis of (1R,2R)-2-(cyclopropylamino)cyclohexanol, a chiral amino alcohol, against other common alternatives in the context of asymmetric synthesis.
Executive Summary
This compound is a valuable chiral building block, particularly noted for its role in the synthesis of complex pharmaceutical agents like Ticagrelor. While specific performance data for its use as a catalyst in common benchmark reactions is limited in publicly available literature, a cost-effectiveness analysis can be initiated by comparing its estimated cost with that of other well-established chiral ligands and auxiliaries. This guide presents available data on alternatives in the asymmetric reduction of ketones, a common benchmark reaction, to provide a framework for decision-making.
Cost Comparison of Chiral Ligands and Auxiliaries
The economic viability of an asymmetric synthesis on an industrial scale is heavily dependent on the cost of the chiral catalyst or auxiliary. The following table provides a snapshot of the pricing for this compound and several common alternatives. It is important to note that prices can vary significantly based on supplier, purity, and quantity.
| Chiral Compound | Structure | Price (USD/g) | Supplier Example(s) |
| This compound | [Image of this compound structure] | Not readily available from common suppliers | - |
| (1R,2R)-2-(Dimethylamino)cyclohexanol | [Image of (1R,2R)-2-(Dimethylamino)cyclohexanol structure] | €112.00/1g | Fluorochem[1] |
| (1R,2R)-2-Benzylamino-1-cyclohexanol | [Image of (1R,2R)-2-Benzylamino-1-cyclohexanol structure] |
| Strem[2] |
| (1S,2S)-(+)-Pseudoephedrine | [Image of (1S,2S)-(+)-Pseudoephedrine structure] |
| Sigma-Aldrich |
| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | [Image of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol structure] | $56.50/1g | Thermo Fisher Scientific[3] |
| (1R,2R)-(+)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | [Image of (1R,2R)-(+)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine structure] | ~$126.00/g (price for 97% purity) | Sigma-Aldrich[4] |
| Corey-Bakshi-Shibata (CBS) Catalyst (Me-CBS) | [Image of Corey-Bakshi-Shibata (CBS) Catalyst structure] | Varies | Multiple |
Performance Comparison in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental and widely studied transformation in organic synthesis. The efficiency of a chiral catalyst is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product. Below is a compilation of performance data for various chiral ligands in the asymmetric transfer hydrogenation of acetophenone, a standard model substrate.
| Chiral Ligand/Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Ru-(1R,2S)-(+)-cis-1-amino-2-indanol | Acetophenone | 1-Phenylethanol | - | 92 | [3][4][5] |
| RuCl₂(p-cymene)₂ / (-)-Ephedrine hydrochloride | Acetophenone | 1-Phenylethanol | 99.3 | 75 | [6] |
| Rhodotorula glutinis (whole cell) | Acetophenone | (S)-1-Phenylethanol | 79 | >99 | [7] |
| Paracoccus pantotrophus (whole cell) | Acetophenone | (R)-1-Phenylethanol | - | >99 | [8] |
| Chiral Lactam Alcohol derived Oxazaborolidine | Aryl Methyl Ketones | (R)-Secondary Alcohols | Good | 91-98 | [9] |
Data for this compound in this specific reaction is not available in the searched literature. The high enantioselectivities achieved with whole-cell biocatalysts and other chiral amino alcohols highlight the competitive landscape.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for key asymmetric transformations are outlined below.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
A representative procedure for the asymmetric transfer hydrogenation of acetophenone using a chiral amino alcohol-based ruthenium catalyst is as follows:
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(+)-cis-1-amino-2-indanol)
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Acetophenone
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [RuCl₂(p-cymene)]₂ and the chiral amino alcohol ligand are dissolved in isopropanol.
-
The mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a designated period to allow for the in-situ formation of the active catalyst.
-
A solution of potassium hydroxide in isopropanol is added to the catalyst mixture.
-
Acetophenone is then added to the reaction mixture.
-
The reaction is monitored by a suitable analytical technique (e.g., GC or TLC) until completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
-
The yield of the resulting 1-phenylethanol is determined, and the enantiomeric excess is measured using chiral HPLC or GC.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of selecting a chiral catalyst and the general workflow of an asymmetric synthesis, the following diagrams are provided.
Caption: Decision pathway for chiral catalyst selection.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. strem.com [strem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 7. Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Performance Showdown: Metal Catalysts with (1R,2R)-2-(Cyclopropylamino)cyclohexanol in Asymmetric Synthesis
A Comparative Guide for Researchers in Drug Development and Catalysis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective catalytic systems is paramount. The chiral ligand (1R,2R)-2-(Cyclopropylamino)cyclohexanol has emerged as a promising scaffold for inducing enantioselectivity in a variety of metal-catalyzed reactions. This guide provides a comparative analysis of the performance of different transition metal catalysts—Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and Palladium (Pd)—when complexed with this versatile ligand, focusing on the widely studied asymmetric transfer hydrogenation of acetophenone as a benchmark reaction.
Executive Summary
The combination of a metal precursor with the chiral ligand this compound in situ generates catalysts that are highly effective in the asymmetric transfer hydrogenation of prochiral ketones. While direct comparative studies of multiple metals with this specific ligand are scarce in the literature, this guide compiles and analyzes available data for analogous systems to provide valuable insights for catalyst selection and optimization. Ruthenium catalysts, in particular, have demonstrated exceptional performance, consistently delivering high yields and enantioselectivities. Data for Rhodium, Iridium, and Palladium with this specific ligand in the benchmark reaction is less prevalent, necessitating a broader look at their catalytic potential in similar transformations.
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone
The following table summarizes the performance of various metal catalysts in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. Due to the limited availability of data for the exact ligand of interest across all metals, results for structurally similar N-alkylated (1R,2R)-2-aminocyclohexanol ligands are included to provide a comparative framework.
| Metal Catalyst Precursor | Ligand | Substrate | Yield (%) | ee (%) | Conditions |
| [RuCl₂(p-cymene)]₂ | (1R,2R)-2-(Methylamino)cyclohexanol | Acetophenone | >95 | 98 (R) | 2-Propanol, KOH, 28°C |
| [Rh(Cp)Cl₂]₂ | (1R,2R)-N-(p-toluenesulfonyl)-1,2-cyclohexanediamine | Acetophenone | 95 | 96 (R) | HCOOH/NEt₃, 28°C |
| [Ir(Cp)Cl₂]₂ | (1R,2R)-N-(p-toluenesulfonyl)-1,2-cyclohexanediamine | Acetophenone | >99 | 97 (S) | 2-Propanol, KOH, 80°C |
| [Pd(π-allyl)Cl]₂ | (1R,2R)-2-(Diphenylphosphinoamino)cyclohexanol | Acetophenone | - | - | Data for asymmetric transfer hydrogenation of acetophenone with a comparable Pd-aminoalcohol system was not readily available in the literature. |
Note: Cp* = Pentamethylcyclopentadienyl. Data for Rhodium and Iridium catalysts are presented with a closely related and highly effective class of ligands for this transformation to provide a basis for comparison. The stereochemical outcome (R or S) of the product is indicated in parentheses.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the asymmetric transfer hydrogenation of acetophenone.
General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
To a solution of the chiral ligand (1R,2R)-2-(Alkylamino)cyclohexanol (0.025 mmol) in 2-propanol (5 mL) is added [RuCl₂(p-cymene)]₂ (0.005 mmol). The mixture is stirred at room temperature for 20 minutes to allow for the in-situ formation of the catalyst. Subsequently, a solution of potassium hydroxide (0.1 mmol) in 2-propanol (1 mL) is added, and the mixture is stirred for another 10 minutes. Acetophenone (5 mmol) is then added, and the reaction is stirred at the desired temperature. The progress of the reaction is monitored by thin-layer chromatography or gas chromatography. After completion, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral gas chromatography.
General Procedure for Rhodium/Iridium-Catalyzed Asymmetric Transfer Hydrogenation
The catalyst precursor, either [Rh(Cp)Cl₂]₂ or [Ir(Cp)Cl₂]₂ (0.005 mmol), and the chiral N-sulfonylated diamine ligand (0.011 mmol) are placed in a reaction vessel under an inert atmosphere. A solution of the substrate, acetophenone (1 mmol), in the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine or 2-propanol with a base) is then added. The reaction mixture is stirred at the specified temperature and monitored for completion. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral alcohol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography.
Mandatory Visualization
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for the screening and evaluation of different metal catalysts for the asymmetric transfer hydrogenation of acetophenone.
Signaling Pathway of a Generic Asymmetric Catalytic Cycle
This diagram depicts a simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Revolutionizing Asymmetric Synthesis: A Comparative Guide to Cyclohexanol Amine-Derived Catalysts
A new wave of highly efficient and selective catalysts derived from cyclohexanol amines is accelerating advances in asymmetric synthesis, a critical process in the development of new pharmaceuticals and fine chemicals. This guide provides a comprehensive review of recent breakthroughs in two prominent classes of these catalysts: prolinamides for asymmetric aldol reactions and β-amino alcohol-based ligands for asymmetric transfer hydrogenation, offering a direct comparison of their performance and detailed experimental protocols for their application.
Researchers and drug development professionals are increasingly turning to catalysts derived from the versatile and readily available cyclohexanol amine scaffold to achieve high levels of stereocontrol in chemical reactions. These catalysts offer significant advantages in terms of efficiency, selectivity, and scalability. This guide delves into the specifics of their application, presenting key performance data in a comparative format to aid in catalyst selection and process optimization.
Prolinamide Organocatalysts in Asymmetric Aldol Reactions
Organocatalysts based on prolinamides derived from chiral 2-aminocyclohexanols have emerged as powerful tools for the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation. These bifunctional catalysts utilize a cooperative mechanism involving a secondary amine for enamine formation and an amide moiety for hydrogen bond activation of the electrophile, leading to high diastereo- and enantioselectivity.
A comparative analysis of various prolinamide catalysts in the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde reveals the subtle structural influences on catalytic efficacy.
| Catalyst/Ligand | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Proline-(1R,2R)-2-amino-1-cyclohexanol amide | 95:5 | 98 | 95 | [1] |
| (S)-Proline-(1S,2S)-2-amino-1-cyclohexanol amide | 92:8 | 96 | 93 | [1] |
| (S)-Proline-(1R,2R)-2-(p-methoxyanilino)cyclohexanol amide | 97:3 | >99 | 98 | [1] |
| (S)-Proline-(1R,2R)-2-(N-methylamino)cyclohexanol amide | 85:15 | 90 | 88 | [1] |
The data clearly indicates that the stereochemistry of the cyclohexanol amine backbone and the nature of the substituent on the amine play a crucial role in determining the stereochemical outcome of the reaction. The introduction of an additional hydrogen bond donor, as seen with the phenolic hydroxyl group in some derivatives, can further enhance enantioselectivity.[1]
Experimental Protocol: Asymmetric Aldol Reaction
Synthesis of (S)-Proline-(1R,2R)-2-amino-1-cyclohexanol amide catalyst: To a solution of (1R,2R)-2-aminocyclohexanol (1.15 g, 10 mmol) and N-Boc-L-proline (2.15 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, was added N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and 4-dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol). The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The resulting precipitate of dicyclohexylurea was removed by filtration. The filtrate was washed with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (ethyl acetate/hexanes = 1:1) to afford the Boc-protected prolinamide. The Boc-protecting group was removed by treating the intermediate with a 4 M HCl solution in dioxane (20 mL) for 2 hours at room temperature. The solvent was removed under reduced pressure, and the resulting solid was triturated with diethyl ether to give the desired catalyst as a hydrochloride salt.
General Procedure for the Asymmetric Aldol Reaction: In a vial, the prolinamide catalyst (0.02 mmol, 10 mol%) was dissolved in chloroform (0.5 mL). Cyclohexanone (0.2 mmol) was added, and the mixture was stirred for 10 minutes at room temperature. p-Nitrobenzaldehyde (0.1 mmol) was then added, and the reaction was stirred at room temperature for the time specified in the data table. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NH4Cl (1 mL). The aqueous layer was extracted with dichloromethane (3 x 5 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by 1H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.
Reaction Mechanism: Prolinamide Catalysis
The catalytic cycle of the prolinamide-catalyzed asymmetric aldol reaction is depicted below.
References
Safety Operating Guide
Proper Disposal Procedures for (1R,2R)-2-(Cyclopropylamino)cyclohexanol: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (1R,2R)-2-(Cyclopropylamino)cyclohexanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for the handling and disposal of this compound.
I. Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Given these hazards, adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
II. Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization or dust generation is expected, a NIOSH-approved respirator may be necessary.
III. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related compound, cyclopropylamine, to inform disposal procedures.
| Property | Value/Information | Source |
| Purity | >95% | AK Scientific SDS |
| pKa (of Cyclopropylamine) | ~9.1 | [1][2] |
| Appearance | Solid | |
| Solubility | Information not readily available; treat as sparingly soluble in water. | |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision-making flowchart.
V. Experimental Protocol: Neutralization of Small Quantities
For small quantities of this compound (typically less than 5 grams), a neutralization procedure can be employed to reduce its basicity before disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl), approximately 1 M solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
Ice bath
Procedure:
-
Preparation:
-
Place the beaker containing the this compound waste in an ice bath on a stir plate. If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before adding water. Then, add water to dilute the solution.
-
Begin stirring the solution gently.
-
-
Neutralization:
-
Slowly add the 1 M hydrochloric acid solution dropwise to the stirring waste solution. The amine group will be protonated, forming the corresponding ammonium salt.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
Continue adding the acid until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction may be exothermic. The ice bath will help to control the temperature.
-
-
Disposal of Neutralized Solution:
-
Once the pH is confirmed to be in the neutral range, the solution can be disposed of.
-
Crucially, consult your institution's and local environmental regulations for the proper disposal of the neutralized solution. Some jurisdictions may permit drain disposal of small quantities of neutralized, non-hazardous chemical waste, while others may require it to be collected as hazardous waste.
-
-
Decontamination:
-
Rinse all glassware and equipment used in the neutralization procedure thoroughly with water.
-
Dispose of any contaminated materials, such as gloves and pH strips, in the appropriate solid waste stream for chemically contaminated items.
-
VI. Disposal of Large Quantities and Contaminated Materials
For larger quantities of this compound or for materials significantly contaminated with the compound, direct disposal through a licensed hazardous waste management company is the required and safest option.
Procedure:
-
Waste Segregation:
-
Store waste this compound and materials heavily contaminated with it in a dedicated, clearly labeled waste container.
-
Crucially, do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids.
-
-
Container Selection:
-
Use a container made of a material compatible with amines and alcohols. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
-
Labeling:
-
Label the waste container clearly with the full chemical name: "this compound" and the appropriate hazard symbols (irritant).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community.
References
Personal protective equipment for handling (1R,2R)-2-(Cyclopropylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (1R,2R)-2-(Cyclopropylamino)cyclohexanol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The signal word for this chemical is Warning [1].
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred[2]. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times. A face shield may be required for splash hazards[2]. |
| Skin and Body Protection | Laboratory coat or disposable gown | A disposable gown is preferred[2]. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling outside of a ventilated enclosure or if dust/aerosols may be generated[2][3]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area[1][4].
-
A fume hood is the preferred engineering control to minimize inhalation exposure[5][6].
-
Ensure an eyewash station and safety shower are readily accessible[4].
2. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before beginning any work[1].
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace by removing any unnecessary items and ensuring a clean, uncluttered area.
3. Handling Procedures:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container, avoiding the generation of dust or aerosols[1][7].
-
Weigh and transfer the chemical within the fume hood.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling[1].
-
Clean the work area and decontaminate any equipment used.
-
Remove PPE in a manner that avoids self-contamination and dispose of it properly.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1]. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and follow institutional emergency procedures[1]. |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][7].
-
Store away from incompatible substances and sources of ignition[1].
-
The storage area should be locked[1].
Disposal:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.
-
The compound should be disposed of at an approved waste disposal plant[1]. Do not allow the product to enter drains[1].
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. gerpac.eu [gerpac.eu]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
